molecular formula C18H23F4N3O3 B10819636 (Rac)-EC5026

(Rac)-EC5026

Cat. No.: B10819636
M. Wt: 405.4 g/mol
InChI Key: LHRXHTKENPCGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-EC5026 is a useful research compound. Its molecular formula is C18H23F4N3O3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRXHTKENPCGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-EC5026: A Technical Guide on its Mechanism of Action as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EC5026, commonly referred to as EC5026, is a first-in-class, orally bioavailable small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action centers on the potent and selective inhibition of sEH, an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators.[1][3] By stabilizing these mediators, EC5026 offers a novel, non-opioid therapeutic approach for managing neuropathic and inflammatory pain.[3] This technical guide provides an in-depth overview of the molecular mechanism, pharmacological properties, and key experimental data related to EC5026.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary molecular target of EC5026 is soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. sEH metabolizes epoxides of polyunsaturated fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols. These EpFAs are endogenous signaling molecules with potent anti-inflammatory, analgesic, and vasodilatory properties.

EC5026 acts as a slow-tight binding, transition-state mimic of the sEH substrate. The urea pharmacophore of EC5026 is crucial for its inhibitory activity, forming tight hydrogen bonds with key amino acid residues within the catalytic site of the sEH enzyme, specifically with tyrosine 383, tyrosine 466, and aspartate 336. This high-affinity binding effectively blocks the enzyme's hydrolytic activity, leading to an accumulation of beneficial EpFAs in tissues. The increased levels of EpFAs then exert their therapeutic effects by modulating downstream signaling pathways involved in inflammation and pain perception.

Signaling Pathways Modulated by EC5026

The therapeutic effects of EC5026 are a direct consequence of the elevated levels of EpFAs, which in turn modulate critical intracellular signaling pathways, most notably the Endoplasmic Reticulum (ER) stress response and Nuclear Factor-kappa B (NF-κB) signaling.

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress, an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, is a key contributor to inflammation and cellular dysfunction in various pathological conditions, including neuropathic pain. The stabilization of EpFAs by EC5026 helps to mitigate ER stress, shifting the cellular response from a pro-inflammatory and pro-apoptotic state towards one of homeostasis and cell survival.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. The anti-inflammatory effects of sEH inhibitors are partly attributed to the NF-κB-mediated downregulation of cyclooxygenase-2 (COX-2) transcription, which reduces the production of pro-inflammatory prostaglandins. EpFAs have been shown to inhibit the activation of NF-κB, a key transcription factor for inflammatory gene induction. This inhibition occurs upstream of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

The interplay between ER stress and NF-κB is complex. ER stress can activate NF-κB through the UPR sensors IRE1 and PERK. By alleviating ER stress, EC5026 indirectly suppresses this activation cascade.

Signaling Pathway of EC5026 Action

EC5026_Mechanism cluster_0 EC5026 Action cluster_1 EpFA Metabolism cluster_2 Downstream Cellular Effects EC5026 EC5026 sEH Soluble Epoxide Hydrolase (sEH) EC5026->sEH Inhibits Diols Inactive Diols sEH->Diols Metabolizes EpFAs Epoxy Fatty Acids (e.g., EETs) EpFAs->sEH ER_Stress Endoplasmic Reticulum (ER) Stress EpFAs->ER_Stress Reduces NFkB NF-κB Activation EpFAs->NFkB Inhibits Inflammation_Pain Inflammation & Pain EpFAs->Inflammation_Pain Reduces ER_Stress->NFkB Activates NFkB->Inflammation_Pain Promotes

Caption: Mechanism of action of EC5026.

Quantitative Pharmacological Data

EC5026 is a highly potent inhibitor of sEH with favorable pharmacokinetic properties. The following tables summarize the key quantitative data available for EC5026.

Table 1: In Vitro Potency of EC5026 against Soluble Epoxide Hydrolase

SpeciesIC50KiAssay MethodReference
HumanPicomolar activity reported< 40 pMFluorometric Assay
MouseNot explicitly reported for EC5026Not Reported--
RatNot explicitly reported for EC5026Not Reported--
DogNot explicitly reported for EC5026Not Reported--

Table 2: Pharmacokinetic Parameters of EC5026

SpeciesRoute of AdministrationBioavailability (%)Tmax (hours)Half-life (t1/2) (hours)Reference
Rat Oral (in PEG 300)962-3Not Reported
Dog Oral (in PEG 400)~60-752-3Not Reported
Human Oral (Single Dose)Not Applicable-41.8 - 59.1 (for 8-24 mg doses)
Human Oral (8mg tablet, fed)Not Applicable-59.5
Human Oral (8mg tablet, fasted)Not Applicable-66.9

Table 3: Physicochemical and ADME Properties of EC5026

PropertyValueClassification/InterpretationReference
BCS Classification Class 2High Permeability, Low Solubility
CYP Inhibition No significant inhibition of major human CYP isoforms (1A2, 2B6, 2C9, 2C19, 2D6, 2C8, 3A4)Low potential for CYP-mediated drug-drug interactions
Transporter Inhibition Inhibits BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM)Potential for transporter-mediated drug interactions
Transporter Substrate Likely a substrate of human P-gp and BCRPEfflux may impact distribution

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of EC5026.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro potency of sEH inhibitors.

Objective: To quantify the inhibitory activity of EC5026 against recombinant sEH.

Materials:

  • Recombinant human, rat, or mouse sEH

  • sEH assay buffer (e.g., BisTris-HCl, 25 mM, pH 7.0, containing 0.1 mg/ml BSA)

  • Fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

  • EC5026 stock solution in DMSO

  • 96-well black microtiter plates

  • Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of EC5026 in sEH assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme Incubation: In the wells of a 96-well plate, add the sEH enzyme solution.

  • Inhibitor Addition: Add the serially diluted EC5026 or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the sEH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

sEH Inhibition Assay Workflow

Caption: Workflow for sEH fluorometric inhibition assay.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model in Rats

This protocol describes a general method for inducing and assessing neuropathic pain in a preclinical model.

Objective: To evaluate the in vivo analgesic efficacy of EC5026 in a rat model of CIPN.

Animal Model:

  • Male Sprague-Dawley rats.

Induction of Neuropathy:

  • Administer a chemotherapeutic agent known to cause neuropathy, such as paclitaxel, via intraperitoneal (i.p.) injection. A typical dosing regimen might be intermittent injections over a period of days or weeks to establish a stable neuropathic pain state.

Drug Administration:

  • EC5026 is formulated for oral administration (e.g., in a vehicle like PEG 400).

  • Administer EC5026 or vehicle control by oral gavage at various doses.

Assessment of Mechanical Allodynia:

  • Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

  • Rats are placed in individual chambers on an elevated mesh floor.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications, often calculated using the up-down method.

  • Measurements are taken at baseline before CIPN induction, after induction to confirm neuropathy, and at various time points after EC5026 or vehicle administration.

Data Analysis:

  • The PWTs are compared between the vehicle-treated and EC5026-treated groups. An increase in PWT in the EC5026 group indicates an analgesic effect. The data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA.

CIPN In Vivo Efficacy Study Workflow

CIPN_Workflow start Select Rats baseline Baseline von Frey Test (Measure PWT) start->baseline induction Induce Neuropathy (e.g., Paclitaxel i.p.) baseline->induction confirm Confirm Neuropathy (von Frey Test) induction->confirm treatment Administer EC5026 or Vehicle (Oral Gavage) confirm->treatment post_treatment Post-Treatment von Frey Tests (Time Course) treatment->post_treatment analysis Data Analysis (Compare PWTs) post_treatment->analysis end Efficacy Determined analysis->end

References

(Rac)-EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026 is a first-in-class, orally active, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as BPN-19186, is a urea-based compound with the chemical name N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.

PropertyValueReference
Molecular Formula C18H23F4N3O3[1]
Molecular Weight 405.39 g/mol [1]
CAS Number 1809885-32-2[1]
Predicted pKa 12.94 ± 0.20[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.[2] This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

EC5026_Mechanism_of_Action AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Analgesic, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH PainInflammation Pain & Inflammation EETs->PainInflammation Reduces DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs EC5026 This compound EC5026->sEH Inhibits

Mechanism of action of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-containing precursor. The synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which shares some structural motifs with EC5026, also provides insights into potential synthetic routes.

Preclinical Pharmacology

In Vitro Potency

This compound is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.

ParameterSpeciesValueReference
Ki Human<0.05 nM
IC50 Rat1.4 nM
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and bioavailability of this compound when administered in various formulations, including polyethylene glycol (PEG) 300 or 400.

SpeciesFormulationDoseTmax (h)Bioavailability (%)Reference
RatPEG 300Oral2-396
DogPEG 400Oral2-359-75
Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury (CCI). In a rat CCI model, this compound showed superior analgesic effects compared to pregabalin at 10-20 fold lower doses.

Clinical Development

This compound has progressed through Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.

Phase I Clinical Trials

Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.

  • Single Ascending Dose (SAD) Study: This randomized, double-blind, placebo-controlled study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-dose-proportional increase in exposure was observed.

  • Food-Effect Study: This study investigated the effect of a high-fat meal on the pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically significant but not clinically meaningful increase in Cmax (66%) and AUC (53%) in the fed state.

Clinical Pharmacokinetics in Humans

In the SAD study, this compound exhibited a long mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg, supporting a once-daily dosing regimen.

DoseTmax (h)Cmax (ng/mL)AUC0-inf (ng*h/mL)t1/2 (h)Reference
8 mg~4-6~50~300041.8
16 mg~4-8~100~6000~50
24 mg~6-8~150~900059.1

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is measured by the decrease in fluorescence in the presence of the test compound.

sEH_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - sEH Enzyme - sEH Substrate - Assay Buffer - Test Compound (this compound) start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Vehicle - Add sEH Enzyme prepare_reagents->plate_setup preincubation Pre-incubate at Room Temperature plate_setup->preincubation initiate_reaction Initiate Reaction: Add sEH Substrate preincubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50/Ki measure_fluorescence->data_analysis end End data_analysis->end

General workflow for an sEH inhibition assay.

For highly potent, slow-tight binding inhibitors like this compound, a FRET-displacement assay can be utilized to accurately determine Ki values in the picomolar range.

Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used rodent model of neuropathic pain.

CCI_Model_Workflow start Start animal_prep Animal Preparation: Sprague-Dawley Rats start->animal_prep surgery CCI Surgery: Loose ligation of the sciatic nerve animal_prep->surgery recovery Post-operative Recovery surgery->recovery baseline_testing Baseline Nociceptive Testing: (e.g., von Frey filaments for mechanical allodynia) recovery->baseline_testing treatment Treatment Administration: This compound or Vehicle (Oral Gavage) baseline_testing->treatment post_treatment_testing Post-treatment Nociceptive Testing (at various time points) treatment->post_treatment_testing data_analysis Data Analysis: Compare withdrawal thresholds between groups post_treatment_testing->data_analysis end End data_analysis->end

Workflow for the Chronic Constriction Injury (CCI) model.
Phase I Single Ascending Dose (SAD) Clinical Trial Protocol

The SAD study followed a randomized, double-blind, placebo-controlled design.

  • Subject Recruitment: Healthy male and female volunteers were enrolled.

  • Randomization: Subjects were randomized to receive a single oral dose of this compound or placebo.

  • Dose Escalation: The study consisted of multiple cohorts, with each cohort receiving a progressively higher dose of this compound (0.5, 2, 8, 16, and 24 mg).

  • Safety Monitoring: Subjects were monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests were performed.

  • Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

  • Data Analysis: Safety and pharmacokinetic data were analyzed to assess the tolerability and dose-proportionality of this compound.

Conclusion

This compound is a potent and selective sEH inhibitor with a novel mechanism of action for the treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and Phase I clinical trials have established its safety and favorable pharmacokinetic profile in humans. With its potential to provide effective pain relief without the adverse effects associated with opioids and NSAIDs, this compound represents a significant advancement in the development of new analgesics. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Inhibition of Soluble Epoxide Hydrolase by (Rac)-EC5026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EC5026 is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids. By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties. This mechanism of action positions EC5026 as a promising therapeutic candidate for a range of conditions, including neuropathic pain, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the biochemical and cellular inhibition of sEH by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a slow-tight binding, transition-state mimic inhibitor of sEH.[1][2] Its urea functional group mimics the transition state of epoxide hydration within the catalytic site of the sEH enzyme.[1] This interaction leads to a stable enzyme-inhibitor complex, resulting in potent inhibition at picomolar concentrations.[1][2] The inhibition of sEH by EC5026 prevents the degradation of EpFAs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in circulating EpFAs is believed to mediate the therapeutic effects of the compound by reducing endoplasmic reticulum (ER) stress and inflammation.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase

ParameterSpeciesValueReference
KᵢHuman0.06 nM
IC₅₀Human0.06 nM

Table 2: Pharmacokinetic Parameters of EC5026 in Humans (Single Ascending Dose Study)

DoseCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₄₈ (ng·h/mL)t₁/₂ (h)
8 mg15.6 ± 3.46.0 (4.0-8.0)567 ± 11841.8 ± 9.7
12 mg23.1 ± 5.56.0 (4.0-8.0)889 ± 20449.0 ± 10.3
16 mg30.8 ± 7.26.0 (4.0-8.0)1240 ± 29651.1 ± 11.2
24 mg45.9 ± 10.86.0 (4.0-8.0)1980 ± 47059.1 ± 14.2

Data are presented as mean ± standard deviation, except for Tₘₐₓ which is presented as median (range). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₄₈: Area under the plasma concentration-time curve from 0 to 48 hours; t₁/₂: Elimination half-life.

Table 3: Effect of Food on EC5026 Pharmacokinetics (8 mg dose)

ConditionCₘₐₓ (ng/mL)AUC₀₋₄₈ (ng·h/mL)t₁/₂ (h)
Fasted9.4 ± 2.1371 ± 8366.9 ± 15.1
Fed15.6 ± 3.4567 ± 11859.5 ± 14.3

Signaling Pathways

The inhibition of sEH by EC5026 modulates key signaling pathways involved in inflammation and pain. The primary mechanism involves the potentiation of the cytochrome P450 (CYP) branch of the arachidonic acid cascade.

AA Arachidonic Acid CYP Cytochrome P450 (CYP) AA->CYP EpFAs Epoxy Fatty Acids (EpFAs, e.g., EETs) CYP->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH ER_Stress Reduced ER Stress EpFAs->ER_Stress Inflammation Reduced Inflammation EpFAs->Inflammation Analgesia Analgesia EpFAs->Analgesia DHETs Dihydroxy Fatty Acids (DHETs) sEH->DHETs EC5026 This compound EC5026->sEH

Figure 1: Arachidonic Acid Cascade and the Site of EC5026 Action.

Inhibition of sEH also impacts the cAMP-PPAR signaling pathway, which is involved in the analgesic effects of sEH inhibitors.

sEH_inhibition sEH Inhibition by EC5026 EpFAs Increased EpFAs sEH_inhibition->EpFAs GPCR GPCR EpFAs->GPCR AC Adenylyl Cyclase GPCR->AC cAMP Increased cAMP AC->cAMP PKA PKA cAMP->PKA PPAR PPARγ PKA->PPAR PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Gene Expression (Analgesic Effects) PPRE->Gene_Expression

Figure 2: sEH Inhibition and the cAMP-PPAR Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of sEH by this compound.

Fluorescence Resonance Energy Transfer (FRET) Displacement Assay

This assay is used to determine the binding affinity (Kᵢ) of inhibitors to sEH. It relies on the displacement of a fluorescently labeled ligand from the enzyme's active site by a competitive inhibitor.

Start Start Prepare_sEH Prepare sEH Solution (e.g., 10 nM in phosphate buffer) Start->Prepare_sEH Add_Ligand Add Fluorescent Ligand (e.g., ACPU, 1 equivalent) Prepare_sEH->Add_Ligand Incubate Incubate at 30°C for 1 hour Add_Ligand->Incubate Measure_FRET Measure Initial FRET Signal (Ex: 280 nm, Em: 455 nm) Incubate->Measure_FRET Titrate Titrate with this compound (varying concentrations) Measure_FRET->Titrate Measure_FRET_2 Measure FRET Signal after each addition Titrate->Measure_FRET_2 Measure_FRET_2->Titrate Continue until saturation Plot Plot Relative Fluorescence vs. Inhibitor Concentration Measure_FRET_2->Plot Calculate_Ki Calculate Kᵢ Plot->Calculate_Ki End End Calculate_Ki->End

Figure 3: Experimental Workflow for the FRET Displacement Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 nM solution of purified recombinant human sEH in 100 mM sodium phosphate buffer (pH 7.4) containing 0.01% gelatin.

    • Prepare a stock solution of the fluorescent reporting ligand (e.g., ACPU).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, pre-incubate 3 mL of the 10 nM sEH solution with 1 equivalent of the fluorescent reporting ligand at 30°C for 1 hour with stirring.

    • Measure the initial fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 455 nm.

    • Titrate the enzyme-ligand complex with increasing concentrations of this compound.

    • After each addition of the inhibitor, allow the reaction to equilibrate and measure the fluorescence quenching.

    • Continue the titration until no further change in fluorescence is observed.

  • Data Analysis:

    • Plot the relative fluorescence intensity against the concentration of this compound.

    • The Kᵢ value can be calculated from the IC₅₀ value obtained from the dose-response curve, using the Cheng-Prusoff equation, taking into account the known Kₑ of the fluorescent ligand.

LC-MS/MS-Based sEH Activity Assay

This method directly measures the enzymatic conversion of a natural sEH substrate to its diol product and is considered a gold-standard for determining inhibitor potency.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human sEH (e.g., 33.3 pM) in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 g/L bovine serum albumin (BSA).

    • Prepare a stock solution of the sEH substrate, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETrE), at a concentration equal to its Kₘ value (5 µM).

    • Prepare serial dilutions of this compound.

    • Prepare an internal standard solution (e.g., 14,15-DHET-d11).

  • Enzymatic Reaction:

    • In a 96-well plate, combine the sEH enzyme solution with the various concentrations of this compound or vehicle control.

    • Initiate the reaction by adding the 14(15)-EpETrE substrate.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Sample Preparation and Analysis:

    • Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing the internal standard.

    • Inject the samples directly into an online solid-phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the substrate (14(15)-EpETrE) and the product (14,15-dihydroxyeicosatrienoic acid, 14,15-DHET) using a reverse-phase column.

    • Detect and quantify the analytes using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of 14,15-DHET formed in each reaction.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Cell-Based sEH Activity Assay

This assay measures the activity of sEH in intact cells, providing a more physiologically relevant assessment of inhibitor potency.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing sEH (e.g., HEK-293 cells transduced with sEH).

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control and incubate.

  • Substrate Addition and Incubation:

    • Add a suitable sEH substrate to the cells. This can be an endogenous substrate precursor like arachidonic acid or a fluorogenic substrate like Epoxy Fluor 7.

    • Incubate for a specific period to allow for substrate conversion.

  • Detection of Product Formation:

    • For endogenous substrates: Collect the cell media or cell lysate and quantify the formation of the corresponding diol (e.g., 14,15-DHET) using LC-MS/MS or a competitive immunoassay such as a fluorescence polarization (FP) assay.

    • For fluorogenic substrates: Measure the increase in fluorescence directly in the 96-well plate using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of Epoxy Fluor 7).

  • Data Analysis:

    • Calculate the percentage of sEH inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined mechanism of action. Its ability to stabilize beneficial epoxy fatty acids makes it a compelling candidate for the treatment of neuropathic pain and other inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on sEH inhibitors and related therapeutic areas. The continued investigation of EC5026 in clinical trials will be crucial in determining its full therapeutic potential.

References

(Rac)-EC5026: A Technical Whitepaper on the Discovery and Development of a Novel sEH Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EC5026, a potent and orally bioavailable small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, represents a promising first-in-class, non-opioid therapeutic for the management of neuropathic and inflammatory pain. Developed by EicOsis, LLC, EC5026 has demonstrated significant analgesic effects in preclinical models and a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of EC5026, intended for researchers and professionals in the field of drug development.

Introduction

Chronic neuropathic pain is a debilitating condition with a significant unmet medical need. Current therapeutic options are often associated with limited efficacy and undesirable side effects, including the risk of addiction with opioid-based analgesics. The soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for pain and inflammation. This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a novel mechanistic approach to pain management. EC5026 is a potent inhibitor of sEH that has been advanced into clinical development for the treatment of neuropathic pain.

Discovery and Mechanism of Action

EC5026 was developed through a focused drug discovery program aimed at identifying potent and selective inhibitors of sEH. It is a slow-tight binding transition-state mimic that inhibits sEH at picomolar concentrations[1]. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is a key regulator in the arachidonic acid cascade. Inhibition of sEH prevents the hydrolysis of EETs to their less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the bioavailability of EETs to exert their analgesic and anti-inflammatory effects[1][2].

Signaling Pathway

The signaling pathway modulated by EC5026 is depicted in the following diagram:

EC5026_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Analgesic, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs EC5026 EC5026 Inhibition EC5026->Inhibition Inhibition->sEH

EC5026 inhibits sEH, increasing analgesic EETs.

Quantitative Data

In Vitro Potency

EC5026 is a highly potent inhibitor of soluble epoxide hydrolase.

CompoundTargetPotencyReference
EC5026Soluble Epoxide Hydrolase (sEH)Picomolar concentrations[1]
Preclinical Efficacy in Neuropathic Pain Models

EC5026 has demonstrated significant dose-dependent efficacy in rodent models of neuropathic pain.

Pain ModelSpeciesDosing RouteEffective Dose RangeKey FindingsReference
Chronic Constriction Injury (CCI)RatOral gavage3 mg/kgSuperior to pregabalin at 10-20 fold lower doses.[1]
Oxaliplatin-induced CIPNRatOral gavage0.3 - 3 mg/kgSignificant increase in paw withdrawal thresholds.
Paclitaxel-induced CIPNRatOral gavage1 - 3 mg/kgDose-dependent improvement in paw withdrawal thresholds.
Vincristine-induced CIPNRatOral gavage1 - 3 mg/kgSignificant and long-lasting analgesic effect.
Phase 1a Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers

A Phase 1a clinical trial evaluated the safety and pharmacokinetics of single oral doses of EC5026 in healthy volunteers.

DoseNCmax (ng/mL)Tmax (hr)AUC (nghr/mL)t1/2 (hr)
0.5 mg6BQL-BQL-
2 mg6BQL-BQL*-
8 mg621.71.2574141.8
16 mg645.21.25163050.1
24 mg668.11.25258059.1

*BQL = Below Quantifiable Limit Data adapted from publicly available information.

Food Effect Study in Healthy Volunteers

The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was assessed.

ParameterFed StateFasted State% Change
CmaxHigherLower+66%
AUCHigherLower+53%
t1/259.5 hr66.9 hr-11%

Data adapted from publicly available information.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorescence-based assay is commonly used to determine the inhibitory activity of compounds against sEH.

sEH_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - sEH enzyme - Test compound (EC5026) - Fluorescent substrate Start->Prepare_Reagents Incubate Incubate sEH enzyme with test compound Prepare_Reagents->Incubate Add_Substrate Add fluorescent substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for sEH inhibition assay.

Methodology:

  • Recombinant human sEH is incubated with varying concentrations of the test compound (e.g., EC5026) in a buffer solution.

  • A non-fluorescent substrate is added to initiate the enzymatic reaction.

  • The sEH-catalyzed hydrolysis of the substrate produces a fluorescent product.

  • The increase in fluorescence is monitored over time using a plate reader.

  • The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used preclinical model to induce neuropathic pain.

Methodology:

  • Under anesthesia, the sciatic nerve of a rat is exposed.

  • Four loose ligatures are placed around the nerve.

  • The incision is closed, and the animal is allowed to recover.

  • This procedure induces a chronic nerve compression, leading to the development of neuropathic pain behaviors.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using the von Frey test.

von_Frey_Test_Workflow Start Start Acclimatize Acclimatize animal on a wire mesh grid Start->Acclimatize Apply_Filament Apply von Frey filaments of increasing stiffness to the paw Acclimatize->Apply_Filament Observe_Response Observe for paw withdrawal response Apply_Filament->Observe_Response Determine_Threshold Determine the paw withdrawal threshold (PWT) Observe_Response->Determine_Threshold End End Determine_Threshold->End

Workflow for von Frey test.

Methodology:

  • The animal is placed in a chamber with a wire mesh floor.

  • Calibrated von Frey filaments, which apply a specific force, are applied to the plantar surface of the hind paw.

  • The filament is applied with increasing force until a paw withdrawal response is elicited.

  • The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT). An increase in PWT indicates an analgesic effect.

Bioanalytical Method for EC5026 in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of EC5026 in rat plasma.

Methodology:

  • Sample Preparation: Protein precipitation is used to extract EC5026 from plasma samples.

  • Chromatography: The extracted sample is injected into a liquid chromatograph for separation.

  • Mass Spectrometry: The separated analyte is detected and quantified using a tandem mass spectrometer.

  • Validation: The method is validated for its accuracy, precision, linearity, and sensitivity according to regulatory guidelines.

Conclusion

EC5026 is a promising, first-in-class, non-opioid analgesic candidate with a novel mechanism of action targeting soluble epoxide hydrolase. It has demonstrated potent in vitro activity and significant efficacy in preclinical models of neuropathic pain. Early clinical data from Phase 1 studies in healthy volunteers have shown that EC5026 is well-tolerated and possesses a pharmacokinetic profile supportive of once-daily dosing. The continued development of EC5026 holds the potential to provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.

References

Therapeutic Potential of EC5026: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EC5026 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By preventing the degradation of endogenous anti-inflammatory and analgesic epoxy fatty acids (EpFAs), EC5026 represents a novel, non-opioid therapeutic strategy for the management of chronic pain, particularly neuropathic and inflammatory pain.[1][4] Preclinical studies have demonstrated significant efficacy in rodent models of neuropathic pain, and Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile, supporting its advancement into patient populations. This document provides a comprehensive technical overview of EC5026, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction

Chronic pain is a significant global health issue, and there is a pressing need for novel analgesics that are effective and devoid of the adverse effects and addiction potential associated with opioids. EC5026 is a promising therapeutic candidate that targets the sEH enzyme, a key regulator of lipid signaling pathways involved in inflammation and pain. Inhibition of sEH by EC5026 leads to the stabilization and accumulation of EpFAs, which have demonstrated potent analgesic and anti-inflammatory effects. This whitepaper will delve into the technical details of EC5026, providing a resource for researchers and drug developers interested in this innovative therapeutic approach.

Mechanism of Action

EC5026 is a potent inhibitor of soluble epoxide hydrolase, acting at picomolar concentrations. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is responsible for the hydrolysis of endogenous EpFAs into their less active diol metabolites. By inhibiting sEH, EC5026 effectively increases the bioavailability of EpFAs, thereby potentiating their natural analgesic and anti-inflammatory effects.

cluster_0 Cell Membrane Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolism Epoxy Fatty Acids (EpFAs)\n(Analgesic, Anti-inflammatory) Epoxy Fatty Acids (EpFAs) (Analgesic, Anti-inflammatory) CYP450 Epoxygenase->Epoxy Fatty Acids (EpFAs)\n(Analgesic, Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) Epoxy Fatty Acids (EpFAs)\n(Analgesic, Anti-inflammatory)->sEH Hydrolysis Diols\n(Less Active) Diols (Less Active) sEH->Diols\n(Less Active) EC5026 EC5026 EC5026->sEH Inhibition

Figure 1: Mechanism of Action of EC5026.

Quantitative Data

In Vitro Potency

EC5026 is a highly potent inhibitor of human soluble epoxide hydrolase.

ParameterValueSpecies
IC50< 0.05 nMHuman

Table 1: In Vitro Potency of EC5026 against soluble epoxide hydrolase.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated good oral bioavailability.

SpeciesBioavailability (%)
Rat96
Dog~60-75

Table 2: Oral Bioavailability of EC5026 in Preclinical Models.

Phase 1a Clinical Pharmacokinetics (Single Ascending Dose)

A Phase 1a single-ascending dose (SAD) study was conducted in healthy volunteers with oral doses ranging from 0.5 to 24 mg.

DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T1/2 (hr)
0.5 mgN/AN/AN/AN/A
2 mgN/AN/AN/AN/A
8 mgData not availableData not availableData not available41.8 - 59.1
24 mgData not availableData not availableData not available41.8 - 59.1

Table 3: Summary of Pharmacokinetic Parameters of EC5026 in the Phase 1a SAD Study. A linear, near-dose-proportional increase in exposure was observed. Plasma exposure was below or near the lower limit of quantification after 0.5–2 mg doses.

Phase 1a Food-Effect Study

The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was evaluated in healthy volunteers.

ParameterFed StateFasted State% Change
CmaxIncreasedBaseline+66%
AUC0-48IncreasedBaseline+53%
T1/2~59.5 hr~66.9 hrMinimal

Table 4: Effect of Food on the Pharmacokinetics of EC5026.

Experimental Protocols

sEH Inhibition Assay (General Protocol)

A Förster resonance energy transfer (FRET)-based competitive displacement assay is a common method to determine the in vitro potency of sEH inhibitors.

cluster_0 Assay Preparation cluster_1 Titration & Measurement cluster_2 Data Analysis sEH_Enzyme sEH Enzyme (10 nM) Incubate_1 Pre-incubate (30°C, 1 hr) sEH_Enzyme->Incubate_1 Reporting_Ligand Reporting Ligand (e.g., ACPU) Reporting_Ligand->Incubate_1 EC5026_Titration Titrate with EC5026 Incubate_1->EC5026_Titration Measure_Fluorescence Measure Fluorescence (Ex: 280 nm, Em: 455 nm) EC5026_Titration->Measure_Fluorescence Plot_Data Plot Fluorescence vs. [EC5026] Measure_Fluorescence->Plot_Data Calculate_Ki Calculate Ki Plot_Data->Calculate_Ki

Figure 2: FRET-based sEH Inhibition Assay Workflow.

Methodology:

  • Enzyme-Ligand Complex Formation: Recombinant human sEH is pre-incubated with a fluorescent reporting ligand.

  • Competitive Displacement: The enzyme-ligand complex is then titrated with varying concentrations of the test inhibitor (EC5026).

  • Fluorescence Measurement: The displacement of the reporting ligand by the inhibitor results in a change in FRET signal, which is measured using a fluorometer.

  • Data Analysis: The inhibition constant (Ki) is calculated by plotting the relative fluorescence intensity against the inhibitor concentration.

Neuropathic Pain Model (General Protocol)

The von Frey test is a widely used method to assess mechanical allodynia in rodent models of neuropathic pain.

Acclimatize Acclimatize Animal to Test Chamber Apply_Filament Apply von Frey Filament to Hind Paw Acclimatize->Apply_Filament Observe_Response Observe for Paw Withdrawal Apply_Filament->Observe_Response Record_Threshold Record 50% Paw Withdrawal Threshold Observe_Response->Record_Threshold Up-Down Method Administer_EC5026 Administer EC5026 or Vehicle Record_Threshold->Administer_EC5026 Repeat_Test Repeat von Frey Test at Timed Intervals Administer_EC5026->Repeat_Test

Figure 3: von Frey Test Experimental Workflow.

Methodology:

  • Animal Model: A neuropathic pain model is induced in rodents, for example, through chronic constriction injury (CCI) of the sciatic nerve.

  • Acclimatization: Animals are acclimated to the testing environment, which typically consists of a mesh floor enclosure.

  • Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.

  • Response Assessment: The paw withdrawal threshold is determined using a method such as the "up-down" method, which calculates the 50% withdrawal threshold.

  • Drug Administration: EC5026 or vehicle is administered to the animals.

  • Post-Dose Assessment: The von Frey test is repeated at various time points after drug administration to evaluate the analgesic effect.

Clinical Development

EC5026 has successfully completed Phase 1a single ascending dose and food-effect studies in healthy volunteers. A Phase 1b multiple ascending dose study has also been completed. A clinical trial is planned to evaluate the safety and efficacy of EC5026 in patients with neuropathic pain due to spinal cord injury (NCT06438471).

Conclusion

EC5026 is a promising, first-in-class sEH inhibitor with a novel mechanism of action for the treatment of chronic pain. Its high potency, favorable preclinical efficacy, and encouraging Phase 1 safety and pharmacokinetic data warrant further clinical investigation. As a non-opioid analgesic, EC5026 has the potential to address a significant unmet medical need and provide a safer and more effective treatment option for patients suffering from debilitating pain conditions.

References

(Rac)-EC5026 for Neuropathic Pain Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EC5026 is a potent, orally active, and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, currently under investigation as a first-in-class, non-opioid analgesic for neuropathic pain. By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). This mechanism of action offers a novel therapeutic approach to managing chronic pain states, including those resistant to current treatments. Preclinical studies have demonstrated the efficacy of this compound in various models of neuropathic pain, and Phase 1 clinical trials have indicated a favorable safety and pharmacokinetic profile in healthy volunteers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options are often associated with limited efficacy and undesirable side effects. This compound emerges as a promising therapeutic candidate by targeting the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[1] Inhibition of sEH leads to the stabilization of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and neuroprotective properties.[2] This novel mechanism of action positions this compound as a potential non-addictive alternative to opioids for the management of chronic and neuropathic pain.[3]

Mechanism of Action

This compound is a potent piperidine inhibitor of soluble epoxide hydrolase (sEH).[4] The primary mechanism of action involves the inhibition of sEH, which is responsible for the hydrolysis of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, this compound effectively increases the bioavailability of EETs, thereby enhancing their analgesic and anti-inflammatory effects. The therapeutic effects are also attributed to the reduction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5]

EC5026_Mechanism_of_Action AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Analgesic & Anti-inflammatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs EC5026 This compound EC5026->sEH

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency
CompoundParameterValueSpeciesReference
This compoundKᵢ0.06 nMNot Specified
Preclinical Pharmacokinetics
SpeciesRouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Bioavailability (%)Reference
RatOral (PEG 300)Not SpecifiedNot Specified2-396
DogOral (PEG 400)Not SpecifiedNot Specified2-359-75
Clinical Pharmacokinetics (Phase 1a, Single Ascending Dose)

Healthy Volunteers

Dose (mg)Cₘₐₓ (ng/mL)AUC₀₋₄₈ (ng·h/mL)T½ (h)Reference
0.5Near LLOQNear LLOQ-
2Near LLOQNear LLOQ-
8--41.8 - 59.1
16--41.8 - 59.1
24--41.8 - 59.1
  • Food Effect (8 mg dose): Cₘₐₓ and AUC₀₋₄₈ increased by 66% and 53%, respectively, in the fed state. The half-life was not significantly changed.

Preclinical Efficacy in Neuropathic Pain Models
ModelSpeciesTreatmentDose (mg/kg)OutcomeReference
Chronic Constriction Injury (CCI)RatThis compound3Superior to pregabalin (30 mg/kg) in reducing mechanical allodynia
Oxaliplatin-induced CIPNRatThis compound0.3 - 3Significant increase in paw withdrawal thresholds
Paclitaxel-induced CIPNRatThis compound1 - 3Dose-dependent improvement in paw withdrawal thresholds
Vincristine-induced CIPNRatThis compound1 - 3Significant increase in paw withdrawal thresholds
Docetaxel-induced CIPNRatThis compound1 (in drinking water)Increased mechanical withdrawal thresholds and latencies on cold plate

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.

sEH_Inhibitor_Screening_Workflow start Start prep_reagents Prepare Reagents: sEH Assay Buffer, sEH Enzyme, sEH Substrate, Test Compounds, Positive Control (e.g., NCND) start->prep_reagents plate_setup Plate Setup (96-well): Add Test Compounds, Solvent Control, Inhibitor Control, and Enzyme Control prep_reagents->plate_setup add_enzyme Add sEH Enzyme to all wells except Background Control plate_setup->add_enzyme incubate1 Incubate at RT for 10 min add_enzyme->incubate1 add_substrate Add sEH Substrate to all wells incubate1->add_substrate read_fluorescence Read Fluorescence (Ex/Em: 362/460 nm) Kinetic or Endpoint add_substrate->read_fluorescence analyze_data Analyze Data: Calculate % Inhibition read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for sEH inhibitor screening assay.

Materials:

  • 96-well clear or white flat-bottom plate

  • Multi-well spectrophotometer/fluorometer

  • sEH Assay Buffer

  • Recombinant human sEH enzyme

  • sEH Substrate (e.g., PHOME)

  • Test compounds (dissolved in an appropriate solvent like DMSO)

  • Positive inhibitor control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

Procedure:

  • Reagent Preparation:

    • Warm sEH Assay Buffer to room temperature.

    • Reconstitute the lyophilized sEH enzyme in sEH Assay Buffer. Keep on ice.

    • Prepare a stock solution of the sEH substrate. Protect from light.

    • Prepare serial dilutions of test compounds and the positive control.

  • Assay Plate Setup:

    • Add test compounds to respective wells.

    • Add solvent control (vehicle) to control wells.

    • Add the positive inhibitor control to its designated wells.

    • Add sEH Assay Buffer to all wells to equalize the volume.

  • Enzyme Addition:

    • Add the reconstituted sEH enzyme to all wells except the background control wells.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition & Measurement:

    • Initiate the reaction by adding the sEH substrate to all wells.

    • Immediately measure the fluorescence kinetically (e.g., every 30 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of ~362 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the final fluorescence intensity.

    • Determine the percent inhibition for each test compound concentration relative to the solvent control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models in Rats

General Considerations:

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Allow animals to acclimate to the facility and handling for at least one week before the start of the experiment.

  • Baseline Measurements: Obtain baseline behavioral measurements before the administration of any chemotherapeutic agent.

4.2.1. Oxaliplatin-Induced Neuropathy

  • Induction: Administer oxaliplatin at a dose of 6 mg/kg via a single intraperitoneal (i.p.) injection.

  • Neuropathy Development: Mechanical and cold allodynia typically develop within a few days and can persist for several weeks.

  • Behavioral Testing: Assess mechanical allodynia using the von Frey test and cold allodynia using the acetone test at regular intervals post-injection.

4.2.2. Paclitaxel-Induced Neuropathy

  • Induction: Administer paclitaxel at a dose of 2 mg/kg (i.p.) on four alternate days (days 0, 2, 4, and 6).

  • Neuropathy Development: A delayed onset of mechanical and cold hypersensitivity is typically observed, peaking around day 28 and lasting for several months.

  • Behavioral Testing: Monitor mechanical and cold sensitivity using the von Frey and acetone tests, respectively.

4.2.3. Vincristine-Induced Neuropathy

  • Induction: Administer vincristine at a dose of 100 µg/kg (i.p.) daily for 8 consecutive days.

  • Neuropathy Development: Mechanical hyperalgesia typically develops during the second week of administration and can persist for more than a week after the final injection.

  • Behavioral Testing: Assess mechanical sensitivity using the von Frey test.

Von Frey Test for Mechanical Allodynia

This protocol is a standard method for assessing mechanical sensitivity in rodents.

Von_Frey_Test_Workflow start Start acclimate Acclimate animal to testing apparatus (e.g., 30 min) start->acclimate select_filament Select starting von Frey filament acclimate->select_filament apply_filament Apply filament to plantar surface of the hind paw until it buckles select_filament->apply_filament observe Observe for paw withdrawal, flicking, or licking apply_filament->observe response Response? observe->response next_lower Select next lower force filament response->next_lower Yes next_higher Select next higher force filament response->next_higher No record Record response pattern next_lower->record next_higher->record calculate Calculate 50% paw withdrawal threshold (Dixon's up-down method) record->calculate end End calculate->end

Figure 3: Workflow for the von Frey test.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimation: Place the animals in the testing enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application:

    • Starting with a mid-range filament, apply it to the plantar surface of the hind paw with enough force to cause the filament to bend.

    • Hold the filament in place for 2-5 seconds.

  • Response Assessment: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

  • Up-Down Method:

    • If a positive response is observed, the next lower force filament is used.

    • If no response is observed, the next higher force filament is used.

    • Continue this pattern until a series of responses around the 50% withdrawal threshold is obtained.

  • Threshold Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

LC-MS/MS Analysis of EETs and DHETs

This protocol provides a general workflow for the quantification of EETs and DHETs in biological samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Solid-phase extraction (SPE) cartridges

  • Internal standards (deuterated EETs and DHETs)

  • Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

Procedure:

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of the internal standards.

    • Perform lipid extraction, for example, using a modified Bligh and Dyer method.

    • To measure total EETs and DHETs (free and esterified), perform saponification to hydrolyze the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with appropriate solvents.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a suitable gradient of mobile phases.

    • Detect and quantify the EETs and DHETs using tandem mass spectrometry in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Construct calibration curves using known concentrations of analytical standards.

    • Determine the concentration of each analyte in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.

Conclusion

This compound represents a promising, novel therapeutic agent for the treatment of neuropathic pain. Its unique mechanism of action, targeting the soluble epoxide hydrolase to enhance the effects of endogenous analgesic and anti-inflammatory lipids, sets it apart from existing therapies. The comprehensive data presented in this guide, from in vitro potency and preclinical efficacy to clinical pharmacokinetics, underscores the potential of this compound. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and advance its development for the benefit of patients suffering from neuropathic pain.

References

(Rac)-EC5026 in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief by replenishing dopamine levels. (Rac)-EC5026 is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This novel mechanism of action presents a promising disease-modifying strategy for Parkinson's disease by targeting neuroinflammation, a key process implicated in its pathogenesis. This technical guide provides a comprehensive overview of the preclinical evaluation of sEH inhibitors, using representative data from studies in established Parkinson's disease models, and outlines the therapeutic rationale for the clinical development of this compound.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated potent neuroprotective and anti-inflammatory properties. The elevation of EETs is hypothesized to activate pro-survival signaling pathways, such as the Akt pathway, thereby protecting dopaminergic neurons from degeneration.

Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway cluster_EETs Endogenous Lipid Metabolism EC5026 This compound sEH Soluble Epoxide Hydrolase (sEH) EC5026->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Degradation EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Akt Akt Pathway (Pro-survival) EETs->Akt Activation Neuroprotection Neuroprotection of Dopaminergic Neurons Akt->Neuroprotection

Caption: Signaling cascade initiated by this compound.

Preclinical Efficacy in Parkinson's Disease Models

While specific preclinical data for this compound in Parkinson's disease models are not extensively published, studies on other potent sEH inhibitors in similar models provide a strong rationale for its development. The following data are representative of the expected therapeutic effects of sEH inhibition in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Quantitative Data Summary

Table 1: Effect of sEH Inhibitor on Motor Function in MPTP-Induced Mice

Treatment GroupNRotarod Performance (Latency to Fall, seconds)
Vehicle + Saline10185 ± 15
Vehicle + MPTP1075 ± 10
sEH Inhibitor + MPTP10140 ± 12#
p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM.

Table 2: Neuroprotective Effects of sEH Inhibitor on Dopaminergic Neurons in MPTP-Induced Mice

Treatment GroupNTyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (cells/section)Striatal Dopamine Levels (ng/mg tissue)
Vehicle + Saline85500 ± 30015.2 ± 1.5
Vehicle + MPTP82300 ± 2504.8 ± 0.7
sEH Inhibitor + MPTP84100 ± 280#10.5 ± 1.1#
*p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of sEH inhibitors in rodent models of Parkinson's disease.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in mice using the neurotoxin MPTP.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline to a final concentration of 2 mg/mL.

  • Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Control animals receive saline injections.

  • Post-Injection Monitoring: Animals are monitored for signs of toxicity and motor deficits. Behavioral testing is typically performed 7 days after the last MPTP injection.

6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This protocol details the creation of a unilateral lesion of the nigrostriatal pathway in rats.

  • Animals: Adult male Sprague-Dawley rats (250-300g) are used.

  • 6-OHDA Preparation: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.

  • Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A single unilateral injection of 6-OHDA (8 µg in 4 µL) is made into the medial forebrain bundle.

  • Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Behavioral and histological assessments are conducted 2-4 weeks post-lesion.

Behavioral Assessments

Rotarod Test:

  • Apparatus: An accelerating rotarod apparatus is used.

  • Training: Mice are trained for 3 consecutive days to stay on the rotating rod.

  • Testing: On the test day, the rod accelerates from 4 to 40 rpm over 5 minutes. The latency to fall is recorded for three trials, and the average is calculated.

Cylinder Test:

  • Apparatus: A transparent glass cylinder is used.

  • Procedure: The rat is placed in the cylinder, and forelimb use for wall exploration is recorded for 5 minutes.

  • Analysis: The number of contralateral and ipsilateral forelimb touches is counted to assess motor asymmetry.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Tissue Preparation: Brains are perfused, post-fixed, and sectioned.

  • Staining: Sections are incubated with a primary antibody against TH, followed by a biotinylated secondary antibody and visualization using an avidin-biotin complex method.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

High-Performance Liquid Chromatography (HPLC) for Dopamine
  • Sample Preparation: Striatal tissue is dissected and homogenized.

  • Analysis: Dopamine and its metabolites are separated by reverse-phase HPLC with electrochemical detection.

  • Quantification: The concentration of dopamine is normalized to the total protein content of the tissue sample.

Experimental Workflow

Experimental_Workflow Model Parkinson's Disease Model Induction (e.g., MPTP in mice) Treatment Treatment Administration (Vehicle vs. EC5026) Model->Treatment Behavior Behavioral Testing (e.g., Rotarod, Cylinder Test) Treatment->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Histo Histological Analysis (TH Staining) Sacrifice->Histo Biochem Biochemical Analysis (HPLC for Dopamine) Sacrifice->Biochem Data Data Analysis and Interpretation Histo->Data Biochem->Data

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The preclinical data from studies on sEH inhibitors in established Parkinson's disease models provide a strong scientific rationale for the clinical investigation of this compound. By targeting the underlying neuroinflammatory processes, this compound represents a novel, potentially disease-modifying therapeutic approach. The ongoing clinical trials will be crucial in determining the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease. Future preclinical studies should aim to further elucidate the downstream signaling pathways modulated by sEH inhibition and explore the potential of this compound in combination with existing symptomatic therapies.

Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical studies have demonstrated its efficacy in a variety of pain models, suggesting a promising therapeutic potential with a favorable safety profile, notably lacking the adverse effects associated with opioid analgesics.[4]

Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, this compound prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism of action is distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular response to endoplasmic reticulum (ER) stress away from inflammation and towards cell survival and homeostasis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

ParameterSpeciesValueReference
sEH Inhibition HumanIC50 < 0.05 nM
-Picomolar binding
ParameterSpeciesRouteValueReference
Oral Bioavailability RatOral96%
DogOral59-75%
Time to Peak Plasma Concentration (Tmax) RatOral2-3 hours
DogOral2-3 hours
Excretion (168h post-dose) RatOral96.5% (urine & feces)
Study TypeSpeciesKey FindingsReference
Chronic Constriction Injury (Neuropathic Pain) RatSuperior to pregabalin at 10-20 fold lower doses. An effective oral dose was 3 mg/kg.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) RatDose-dependently relieved docetaxel-induced painful neuropathy. Chronic administration (1 mg/kg/day in drinking water) blocked tactile allodynia and cold sensitivity.
Morphine Withdrawal RatAn oral dose of 3 mg/kg relieved opioid withdrawal pain.
Naturally Occurring Pain Dog, HorseEfficacious in treating osteoarthritic pain (dogs) and laminitis (horses).
ParameterSystemResultReference
Cytochrome P450 (CYP) Inhibition Human In VitroNo significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at the limit of solubility.
Transporter Inhibition Human In VitroInhibited BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM).
Transporter Substrate Human In VitroLikely a substrate of P-glycoprotein (P-gp) and BCRP.
In Vitro Metabolism Multi-species HepatocytesFormation of seven putative metabolites, primarily through CYP450-mediated pathways.
Study TypeSpeciesNOAEL (No Observed Adverse Effect Level)Reference
28-Day Repeat-Dose GLP Toxicity Rat5 mg/kg/day (oral)

Experimental Protocols

In Vivo Efficacy Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Species: Male Sprague-Dawley rats.

  • Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a chronic nerve compression injury, leading to neuropathic pain symptoms.

  • Treatment: this compound is administered orally.

  • Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The force required to elicit a paw withdrawal response is recorded. Efficacy is often quantified as the area under the curve (AUC) of the pain response over a specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

  • Species: Male Sprague-Dawley rats.

  • Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly for three weeks), is administered to induce peripheral neuropathy.

  • Treatment: this compound can be administered acutely via oral gavage or chronically, for example, in the drinking water (e.g., 1 mg/kg/day).

  • Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for mechanical allodynia and the cold plate test for cold sensitivity.

Morphine Withdrawal Model

  • Species: Male Sprague-Dawley rats.

  • Induction: Rats are made dependent on morphine through repeated subcutaneous injections (e.g., 10 mg/kg, twice daily for 10 days).

  • Treatment: Following the cessation of morphine administration, this compound is given orally during the withdrawal period (e.g., 18 hours after the last morphine dose).

  • Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are measured using the von Frey assay.

In Vitro Assays

sEH Enzymatic Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against the sEH enzyme.

  • Methodology: A typical assay involves incubating the recombinant sEH enzyme with a fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in fluorescence. The ability of this compound to inhibit this reaction is measured by a reduction in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays

  • Objective: To assess the potential for drug-drug interactions.

  • Methodology: These assays are typically conducted using human liver microsomes or recombinant human CYP enzymes and specific substrates. The effect of this compound on the metabolism of these substrates is measured. For transporter studies, cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if this compound is a substrate or inhibitor of these transporters.

Visualizations

Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Resolution Resolution of Inflammation & Analgesia EETs->Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive Metabolites) sEH->DHETs Inflammation_Pain Inflammation & Pain sEH->Inflammation_Pain Allows Progression EC5026 This compound EC5026->sEH Inhibition

Mechanism of Action of this compound.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study (e.g., CCI Model) cluster_invitro In Vitro sEH Inhibition Assay Induction Induce Neuropathic Pain (e.g., CCI surgery in rats) Baseline Baseline Nociceptive Testing (von Frey assay) Induction->Baseline Dosing Oral Administration (Vehicle or EC5026) Baseline->Dosing PostDoseTest Post-Dose Nociceptive Testing (Multiple time points) Dosing->PostDoseTest Analysis Data Analysis (e.g., AUC of pain response) PostDoseTest->Analysis Incubation Incubate sEH enzyme, fluorescent substrate, and EC5026 Measurement Measure Fluorescence Incubation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Preclinical Experimental Workflow.

References

Methodological & Application

Application Notes: In Vitro Assay Protocol for (Rac)-EC5026, a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a first-in-class, orally active, and highly selective small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a key component of the arachidonic acid cascade, where it metabolizes and deactivates endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby enhancing the body's natural mechanisms for resolving inflammation and pain.[4] This non-opioid mechanism of action makes this compound a promising therapeutic candidate for chronic neuropathic pain and other inflammatory conditions.[3] Preclinical and early clinical studies have demonstrated a favorable safety and pharmacokinetic profile.

These application notes provide a detailed protocol for determining the in vitro potency of this compound by measuring its half-maximal inhibitory concentration (IC₅₀) against recombinant human sEH.

Signaling Pathway of this compound Action

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory & Analgesic Effects EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive Metabolites) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Caption: Mechanism of action of this compound.

Principle of the Assay

The in vitro potency of this compound is determined using a fluorescence-based enzymatic assay. The assay measures the activity of recombinant human soluble epoxide hydrolase (sEH). The enzyme hydrolyzes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which then undergoes intramolecular cyclization under basic conditions. This process releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N). The rate of fluorescence increase is directly proportional to the sEH enzyme activity. By measuring the reduction in this rate in the presence of varying concentrations of this compound, the IC₅₀ value can be accurately determined.

Quantitative Data Summary

The following table summarizes the known inhibitory characteristics of this compound. The purpose of the described protocol is to experimentally verify such values.

CompoundTargetPotencyComments
This compoundSoluble Epoxide Hydrolase (sEH)Picomolar (pM) concentrationsActs as a slow-tight binding transition-state mimic inhibitor.

Experimental Protocol

Materials and Reagents
  • This compound: Stock solution in 100% DMSO.

  • Recombinant Human sEH: Purified enzyme, stored at -80°C.

  • sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) stock solution in 100% DMSO.

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Positive Control Inhibitor: A known sEH inhibitor (e.g., AUDA) in 100% DMSO.

  • DMSO: ACS grade or higher.

  • Plate: Solid black, flat-bottom 96-well assay plate.

  • Instrumentation: Fluorescence plate reader capable of excitation at ~330 nm and emission at ~465 nm.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P3 Prepare Enzyme and Substrate Working Solutions P1->P3 P2 Prepare Serial Dilutions of this compound in DMSO A1 Add Inhibitor/(Rac)-EC5026 and Controls to Plate P2->A1 A2 Add Diluted sEH Enzyme to all wells P3->A2 A4 Initiate Reaction: Add Substrate Solution P3->A4 A1->A2 A3 Pre-incubate Plate (e.g., 15 min at RT) A2->A3 A3->A4 A5 Incubate and Read Fluorescence (e.g., 30 min at RT) A4->A5 D1 Calculate Percent Inhibition A5->D1 D2 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the sEH in vitro inhibition assay.

Step-by-Step Procedure

a. Preparation of Reagents:

  • Assay Buffer (1X): Prepare fresh 100 mM Sodium Phosphate buffer (pH 7.4) and dissolve BSA to a final concentration of 0.1 mg/mL.

  • This compound Dilution Series: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). The final concentration in the assay will be further diluted, so account for this in the dilution scheme. Prepare dilutions for the positive control inhibitor in the same manner.

  • Enzyme Working Solution: Thaw the recombinant human sEH on ice. Dilute the enzyme stock in 1X Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate Working Solution: Dilute the PHOME stock solution in 1X Assay Buffer. A typical final concentration is 5-10 µM. Protect the solution from light.

b. Assay Plate Setup:

  • Add Inhibitor: To the wells of a 96-well black plate, add 1 µL of the this compound serial dilutions.

    • Test Wells: 1 µL of each this compound dilution.

    • 100% Activity Control (Vehicle): 1 µL of DMSO.

    • 0% Activity Control (Background): 1 µL of DMSO.

    • Positive Control: 1 µL of the positive control inhibitor dilution series.

  • Add Enzyme: Add 100 µL of the Enzyme Working Solution to all wells except the "0% Activity Control (Background)" wells. To the background wells, add 100 µL of 1X Assay Buffer without the enzyme.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

c. Reaction and Measurement:

  • Initiate Reaction: Add 100 µL of the Substrate Working Solution to all wells. Mix gently by pipetting or using a plate shaker on a low setting.

  • Incubation and Reading: Immediately place the plate in the fluorescence reader.

    • Kinetic Reading (Recommended): Read fluorescence every minute for 30 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

    • Endpoint Reading: If a kinetic read is not possible, incubate the plate for 30 minutes at room temperature, protected from light. After incubation, read the final fluorescence value.

Data Analysis
  • Calculate Reaction Rate: For kinetic data, determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot (RFU/min). For endpoint data, use the final fluorescence reading after subtracting the initial reading (if available) or the background control.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of sEH inhibition for each concentration of this compound:

    % Inhibition = 100 * [1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)]

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

References

Application Notes and Protocols for (Rac)-EC5026 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-EC5026 , a potent and selective inhibitor of soluble epoxide hydrolase (sEH), has demonstrated significant promise in preclinical animal models as a non-opioid analgesic for neuropathic and inflammatory pain.[1][2][3][4] This document provides a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in designing in vivo studies.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[5] sEH is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing the body's natural pain-relieving and anti-inflammatory responses.

Signaling Pathway of this compound Action

EC5026_Mechanism AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory, Analgesic) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Response Therapeutic Effects (Reduced Pain & Inflammation) EETs->Response Increased Levels DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical animal studies.

Table 1: Efficacious Dosages in Rat Models of Neuropathic Pain
Animal ModelDosage Range (Oral)Key Findings
Chronic Constriction Injury (CCI)0.3 - 3 mg/kgDose-dependent increase in mechanical withdrawal thresholds.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)0.3 - 3 mg/kgSignificant analgesia in oxaliplatin, paclitaxel, and vincristine models.
Morphine Withdrawal3 mg/kgBlocked withdrawal-associated pain.
Table 2: Pharmacokinetic Parameters of EC5026 in Animals
SpeciesAdministration RouteBioavailabilityTmax
RatOral (in PEG 300)96%2 - 3 hours
DogOral (in 100% PEG 400)59% - 75%2 - 3 hours
Table 3: Toxicological Data in Rats
Study TypeDosageObservation
28-Day GLP Repeat-Dose5 mg/kg/day (Oral)No Observed Adverse Effect Level (NOAEL).

Experimental Protocols

Formulation of this compound for Oral Administration

This compound has poor aqueous solubility and requires a lipid-based vehicle for effective oral administration.

Materials:

  • This compound powder

  • Polyethylene glycol 300 (PEG 300) or Polyethylene glycol 400 (PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Warming plate

Protocol:

  • Weigh the required amount of this compound powder.

  • Add the desired volume of PEG 300 or PEG 400 to a glass vial.

  • Slowly add the this compound powder to the vehicle while stirring.

  • Gently warm the solution (if necessary) to aid dissolution. Do not overheat.

  • Continue stirring until the powder is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature before administration.

  • Prepare fresh on the day of the experiment.

In Vivo Efficacy Study in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

This protocol describes a typical workflow for evaluating the analgesic efficacy of this compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Experimental Groups:

  • Group 1: Sham-operated + Vehicle (PEG 300 or PEG 400)

  • Group 2: CCI + Vehicle (PEG 300 or PEG 400)

  • Group 3: CCI + this compound (e.g., 0.3, 1, 3 mg/kg)

  • Group 4: CCI + Positive Control (e.g., Pregabalin)

Surgical Procedure (CCI):

  • Anesthetize the rat with an appropriate anesthetic.

  • Expose the sciatic nerve in one hind limb.

  • Loosely tie four ligatures around the nerve.

  • Close the incision with sutures.

  • Allow the animals to recover for 7-14 days to develop neuropathic pain.

Behavioral Testing (von Frey Test):

  • Acclimatize the rats to the testing environment.

  • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.

  • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

  • Establish a baseline measurement before drug administration.

Drug Administration and Post-Dosing Assessment:

  • Administer the vehicle, this compound, or positive control by oral gavage.

  • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30 min, 1, 2, 4, 6 hours).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation CCI_Surgery CCI Surgery Animal_Acclimation->CCI_Surgery Recovery Recovery & Pain Development (7-14 days) CCI_Surgery->Recovery Baseline_Test Baseline Behavioral Testing (von Frey) Recovery->Baseline_Test Grouping Randomization into Treatment Groups Baseline_Test->Grouping Drug_Admin Oral Gavage Administration (Vehicle, EC5026, Control) Grouping->Drug_Admin Post_Dose_Test Post-Dose Behavioral Testing (Multiple Time Points) Drug_Admin->Post_Dose_Test Data_Collection Data Collection & Compilation Post_Dose_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

Caption: Workflow for a preclinical efficacy study.

References

Application Notes and Protocols for Oral Administration of (Rac)-EC5026 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of (Rac)-EC5026 in rats, including its mechanism of action, pharmacokinetic properties, and detailed protocols for preclinical evaluation.

This compound is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) and is under development as a non-opioid analgesic for chronic pain conditions.[1][2] By inhibiting sEH, EC5026 prevents the degradation of endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties.[1][3] This mechanism offers a novel therapeutic approach for managing pain.[1]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpecies/StrainDosage and VehicleSource
Oral Bioavailability 96%RatNot Specified
Time to Maximum Plasma Concentration (Tmax) 2–3 hoursRatSingle oral dose in PEG 300
No Observed Adverse Effect Level (NOAEL) 5 mg/kg/dayRat28-day Good Laboratory Practice (GLP) safety studies

Table 2: Excretion Profile of [¹⁴C]EC5026 in Sprague-Dawley Rats

ParameterValueSexDosageTimeframeSource
Total Recovery (Urine & Feces) 96.5%Male3 mg/kg (single oral dose)168 hours post-dose
Total Recovery (Urine & Feces) 96.5%Female1.5 mg/kg (single oral dose)168 hours post-dose

Note: The primary route of elimination for EC5026 is believed to be hepatic metabolism.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by modulating the arachidonic acid cascade. Specifically, it targets and inhibits the soluble epoxide hydrolase (sEH), a key enzyme in the degradation of epoxy fatty acids (EpFAs).

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs Produces sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Degraded by Effects Analgesic & Anti-inflammatory Effects EpFAs->Effects Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive Metabolites) sEH->DHETs Produces EC5026 This compound EC5026->sEH Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Pharmacokinetic Study of Orally Administered this compound in Rats

This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in rats following oral administration.

Objective: To determine key pharmacokinetic parameters such as bioavailability, Cmax, and Tmax.

Materials:

  • This compound

  • Vehicle: Polyethylene glycol 300 (PEG 300)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment.

  • Formulation Preparation: Dissolve this compound in PEG 300 to the desired concentration (e.g., for a 0.1 mg/kg dose).

  • Dosing: Administer a single dose of the this compound formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Neuropathic Pain Model Efficacy Study

This protocol describes the evaluation of this compound's analgesic efficacy in a rat model of neuropathic pain.

Objective: To assess the dose-dependent analgesic effect of this compound in a chronic constriction injury (CCI) model.

Materials:

  • This compound

  • Vehicle: PEG 300

  • Sprague-Dawley rats

  • Surgical instruments for CCI surgery

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Induction of Neuropathic Pain: Surgically induce chronic constriction injury in the sciatic nerve of the rats.

  • Post-Surgical Recovery: Allow the animals to recover for a specified period (e.g., 21 days) to develop neuropathic pain symptoms.

  • Treatment Groups: Divide the animals into groups: Vehicle control, this compound (e.g., 0.3, 1, and 3 mg/kg), and a positive control (e.g., pregabalin).

  • Drug Administration: Administer the assigned treatments via oral gavage.

  • Behavioral Testing: Measure the paw withdrawal threshold in response to Von Frey filaments at baseline and at various time points post-dosing (e.g., over a 6-hour time course).

  • Data Analysis: Analyze the data to determine the effect of this compound on alleviating neuropathic pain, often by calculating the area under the curve (AUC) for the time-course data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preclinical evaluation of orally administered this compound in rats.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Oral Gavage Administration Animal_Acclimation->Dosing Formulation Formulation Preparation (EC5026 in PEG 300) Formulation->Dosing PK_Study Pharmacokinetic Study Dosing->PK_Study Efficacy_Study Efficacy Study (Neuropathic Pain Model) Dosing->Efficacy_Study Blood_Sampling Blood Sampling & Plasma Prep PK_Study->Blood_Sampling Behavioral_Testing Behavioral Testing (e.g., Von Frey) Efficacy_Study->Behavioral_Testing LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: Preclinical workflow for this compound oral administration studies.

References

(Rac)-EC5026: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] By inhibiting sEH, this compound prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, analgesic, and vasodilatory properties.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for a variety of conditions, including neuropathic pain, inflammation, and cardiovascular diseases. This document provides detailed application notes and protocols for the experimental use of this compound.

Chemical Properties and Storage

PropertyValueReference
CAS Number 1809885-55-9--INVALID-LINK--
Molecular Formula C₁₈H₂₃F₄N₃O₃--INVALID-LINK--
Molecular Weight 405.39 g/mol --INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage (Powder) Store at -20°C for up to 24 months.--INVALID-LINK--
Storage (Stock Solution in DMSO) Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.--INVALID-LINK--

Mechanism of Action

This compound is a transition-state mimic that potently inhibits the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which then exert their beneficial effects.

seh_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory, Analgesic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Signaling pathway of this compound.

Quantitative Data

In Vitro Potency
TargetSpeciesAssayValueReference
sEHHumanKᵢ0.06 nM--INVALID-LINK--
sEHHumanIC₅₀0.09 ± 0.02 nM
Preclinical Pharmacokinetics in Rats
ParameterRouteDoseValueReference
BioavailabilityOral3 mg/kg96%
TₘₐₓOral5.0 mg/kg1-2 hours
Plasma Protein Binding-1 µM96.24% ± 0.97%
Plasma Protein Binding-10 µM96.38% ± 0.56%
In Vitro Metabolic Half-life--57.75 min
Human Pharmacokinetics (Phase 1a Single Ascending Dose)
ParameterDose RangeValueReference
Half-life (t₁/₂)8-24 mg41.8 to 59.1 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Calculation Example for 10 mM stock: For 1 mg of this compound (MW = 405.39 g/mol ), add 246.7 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can be used to aid solubility.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is a general guideline and may need to be optimized based on the specific assay kit and laboratory conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • 96-well black microplate, clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in sEH assay buffer to create a range of desired concentrations for testing.

  • In the 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant human sEH enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Preparation and Administration of this compound for In Vivo Oral Gavage in Rats

Materials:

  • This compound powder

  • Vehicle components: Polyethylene glycol 400 (PEG400), Tween-80, and sterile saline (0.9% NaCl)

  • Sterile tubes for formulation

  • Oral gavage needles (appropriate size for rats)

  • Syringes

Vehicle Formulation (Example for a 1 mg/mL solution):

  • Prepare a stock solution of this compound in an appropriate solvent if necessary, or weigh the required amount of powder directly.

  • For a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the following steps can be adapted. A common vehicle for oral gavage of sEH inhibitors is PEG400.

  • Dissolve the required amount of this compound in PEG400.

  • Add Tween-80 and mix thoroughly.

  • Add sterile saline to the final desired volume and mix until a homogenous suspension is formed.

Oral Gavage Procedure:

  • Accurately weigh each rat to determine the correct dosing volume. The typical dosing volume for rats is 5-10 mL/kg.

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.

  • Carefully insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the prepared this compound formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulate this compound in Vehicle (e.g., PEG400) Dose_Calc Calculate Dose Volume Based on Animal Weight Formulation->Dose_Calc Gavage Oral Gavage Administration Dose_Calc->Gavage Behavior Behavioral Testing (e.g., von Frey for neuropathic pain) Gavage->Behavior PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Blood/Tissue Collection) Gavage->PK_PD

Workflow for a typical in vivo experiment.

Analytical Methods

Quantification of this compound in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A validated LC-MS/MS method for the estimation of EC5026 in rat plasma has been reported. While specific parameters will depend on the instrumentation used, a general approach involves protein precipitation for sample extraction followed by analysis on a C18 column with a suitable mobile phase gradient.

Safety Precautions

As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for (Rac)-EC5026 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a first-in-class, non-opioid, and orally active inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] It is currently under investigation for the treatment of neuropathic and inflammatory pain.[1][2][3] By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] A significant challenge in the development of this compound is its low aqueous solubility. This document provides detailed information on the solubility characteristics of this compound and protocols for its formulation for research and preclinical studies.

This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high permeability and low solubility. Its absorption is therefore limited by its dissolution rate. Consequently, formulation strategies that enhance the solubility of this compound are critical for achieving adequate oral bioavailability.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While specific values for melting point and logP have not been publicly disclosed, qualitative descriptions from the literature are included.

PropertyValue/DescriptionSource
Molecular Formula C₂₁H₂₇F₄N₃O₃Inferred from structure
Aqueous Solubility < 0.1 mg/mL (pH-independent)
BCS Class Class 2 (High Permeability, Low Solubility)
Melting Point Described as a "low melting point" compound, which simplifies formulation for oral administration.
LogP Measured by HPLC; the addition of a fluorine atom, as in EC5026, is noted to increase LogP.
Physical State Not explicitly stated, but likely a solid at room temperature.N/A

Solubility Profile

This compound is an uncharged molecule with low, pH-independent aqueous solubility. However, it exhibits good solubility in certain organic solvents and lipid-based systems, which can be leveraged for formulation development. Preclinical studies have successfully employed various solvent systems to achieve concentrations of ≥ 2.08 mg/mL.

Table of Solubilization Systems for Preclinical Formulations:

Formulation ComponentsAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL
Polyethylene glycol (PEG) 300 or PEG 400Good oral absorption and bioavailability reported.
80% PEG 400 / 20% PEG 3350 (w/w)Used for liquid-filled hard gelatin capsules in initial clinical studies.

Signaling Pathway

This compound exerts its therapeutic effect by modulating the arachidonic acid cascade. Specifically, it inhibits the soluble epoxide hydrolase (sEH), leading to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to possess anti-inflammatory, analgesic, and vasodilatory properties.

sEH_Pathway AA Arachidonic Acid COX COX-1/2 AA->COX LOX 5-LOX AA->LOX CYP450 CYP450 Epoxygenase AA->CYP450 Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs EETs (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active) sEH->DHETs EC5026 This compound EC5026->sEH

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate at a constant temperature (e.g., 25°C) with constant agitation add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant with mobile phase collect_supernatant->dilute analyze Analyze by HPLC to determine concentration dilute->analyze end End analyze->end HPLC_Workflow start Start prepare_sample Prepare sample (e.g., from solubility or formulation study) start->prepare_sample inject Inject onto HPLC system prepare_sample->inject separate Separation on C18 column using a gradient inject->separate detect Detect at 210 nm separate->detect quantify Quantify using a calibration curve detect->quantify end End quantify->end

References

Application Notes and Protocols for the Analytical Detection of (Rac)-EC5026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, EC5026 prevents the degradation of endogenous epoxy fatty acids (EpFAs), which possess anti-inflammatory, analgesic, and organ-protective properties.[1][4] This mechanism of action makes EC5026 a promising non-opioid therapeutic candidate for neuropathic pain and inflammation. Accurate and sensitive analytical methods are crucial for the preclinical and clinical development of EC5026, enabling the characterization of its pharmacokinetics, metabolic fate, and relationship between exposure and therapeutic effects.

This document provides detailed application notes and protocols for the two primary analytical methods used for the detection and quantification of this compound and its metabolites in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a Nanobody-based Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of EC5026

EC5026 acts on the cytochrome P450 branch of the arachidonate cascade. It stabilizes epoxides of polyunsaturated fatty acids (EpFAs), which are natural mediators that reduce pain and inflammation. The soluble epoxide hydrolase (sEH) rapidly degrades these beneficial EpFAs. EC5026 inhibits sEH, thereby increasing the in vivo levels of EpFAs and their therapeutic effects.

EC5026 Signaling Pathway cluster_0 Arachidonic Acid Metabolism cluster_1 sEH Action and Inhibition Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (Anti-inflammatory, Analgesic) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Degradation Inactive Diols Inactive Diols (Pro-inflammatory) sEH->Inactive Diols EC5026 This compound EC5026->sEH Inhibits

Mechanism of action of this compound.

I. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of EC5026 in biological samples, offering high sensitivity and specificity. This method is essential for pharmacokinetic studies, metabolite identification, and supporting clinical trials.

Application Notes

A validated LC-MS/MS method has been successfully applied to:

  • Determine the pharmacokinetics of EC5026 in rat plasma.

  • Assess the in-vitro metabolic stability of EC5026.

  • Measure plasma protein binding.

  • Identify and characterize in-vivo metabolites in rat models.

  • Analyze human plasma and urine samples from Phase 1 clinical trials.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of EC5026 in Wistar Rats (5.0 mg/kg, P.O.)

ParameterValue
Cmax (ng/mL)Data not available in abstract
Tmax (h)1-2
AUC (ng*h/mL)Data not available in abstract
Half-life (t1/2) (min)57.75 (in-vitro)
Clearance (mL/min/kg)10.8 (in-vitro)

Table 2: Plasma Protein Binding of EC5026 in Rats

ConcentrationProtein Binding (%)
1 µM96.24 ± 0.97
10 µM96.38 ± 0.56

Table 3: Pharmacokinetic Parameters of EC5026 in Healthy Human Volunteers (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng*h/mL)t1/2 (h)
815.6 ± 3.94.25 (2.25-8.25)902.1 ± 204.441.8 ± 10.4
1636.3 ± 8.76.25 (4.25-8.25)2276.1 ± 509.859.1 ± 13.9
2443.1 ± 10.16.25 (4.25-12.25)2888.7 ± 916.150.4 ± 10.7

Note: For doses of 0.5 mg and 2 mg, plasma concentrations were below or near the lower limit of quantification.

Experimental Protocol: Quantification of EC5026 in Plasma

This protocol is a representative methodology based on published literature.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: Agilent Infinity 1290 LC or equivalent.

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A linear gradient optimized for the separation of EC5026 and its metabolites from endogenous matrix components.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • MS System: Agilent 6150 Quadrupole MS or a more sensitive triple quadrupole instrument.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for EC5026 and the internal standard must be optimized.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection hplc Chromatographic Separation (HPLC) lc_injection->hplc ms_detect Mass Spectrometric Detection (MS/MS) hplc->ms_detect data_analysis Data Analysis (Quantification) ms_detect->data_analysis end End: Concentration Data data_analysis->end

Workflow for EC5026 quantification by LC-MS/MS.

II. Nanobody-based Enzyme-Linked Immunosorbent Assay (ELISA)

Application Notes
  • The nanobody-based ELISA is designed to detect the parent EC5026 molecule and two of its biologically active metabolites.

  • The assay demonstrates a strong correlation with results obtained from LC-MS analysis.

  • It is suitable for quantifying EC5026 in various biological fluids, including human samples.

Quantitative Data Summary

Table 4: Performance Characteristics of Nanobody-based ELISA for EC5026

ParameterValue
Limit of Detection (LOD)0.085 ng/mL
Linear RangeTwo orders of magnitude
Precision and AccuracyHigh
Experimental Protocol: Nanobody-based ELISA

This protocol outlines the general steps for a competitive ELISA format.

1. Plate Coating

  • Coat a 96-well microtiter plate with a coating antigen related to EC5026.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Competitive Binding

  • Add standards, controls, and unknown samples to the wells.

  • Immediately add the anti-EC5026 nanobody solution to all wells.

  • Incubate for 1-2 hours at room temperature, allowing competition between the EC5026 in the sample and the coated antigen for binding to the nanobody.

  • Wash the plate multiple times.

3. Detection

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-nanobody antibody).

  • Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the enzyme substrate (e.g., TMB).

  • Incubate until sufficient color development occurs.

4. Measurement

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • The signal intensity is inversely proportional to the concentration of EC5026 in the sample.

Experimental Workflow: Nanobody-based ELISA

ELISA_Workflow start Start: Coated Plate add_samples Add Samples/Standards + Anti-EC5026 Nanobody start->add_samples incubation1 Competitive Binding Incubation add_samples->incubation1 wash1 Wash Step incubation1->wash1 add_secondary Add Enzyme-linked Secondary Antibody wash1->add_secondary incubation2 Incubation add_secondary->incubation2 wash2 Wash Step incubation2->wash2 add_substrate Add Substrate wash2->add_substrate color_dev Color Development add_substrate->color_dev read_plate Read Absorbance color_dev->read_plate end End: Concentration Data read_plate->end

References

(Rac)-EC5026 in vivo experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: (Rac)-EC5026

This compound is a first-in-class, orally available, non-opioid small molecule being developed for the treatment of neuropathic pain and inflammation.[1][2][3] It functions as a potent, slow-tight binding, transition-state mimic inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3]

The mechanism of action of EC5026 is centered on the modulation of the arachidonic acid cascade, a critical signaling pathway in the human body. Specifically, EC5026 targets the cytochrome P450 (CYP) branch of this pathway. The CYP epoxygenase enzymes convert polyunsaturated fatty acids into signaling molecules called epoxyeicosatrienoic acids (EETs). EETs have potent natural anti-inflammatory, analgesic, and pro-resolving properties.

However, the beneficial effects of EETs are short-lived as they are rapidly degraded into less active dihydroxyeicosatrienoic acids (DHETs) by the sEH enzyme. By inhibiting sEH, EC5026 prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their analgesic and anti-inflammatory effects. This approach addresses inflammation and pain at their source without the side effects associated with opioids or NSAIDs.

Preclinical studies have demonstrated the efficacy of EC5026 in various models of pain, including chemotherapy-induced peripheral neuropathy (CIPN). The compound has completed Phase 1a clinical trials, showing a favorable safety and pharmacokinetic profile in healthy volunteers, supporting a once-daily dosing regimen. The U.S. FDA has granted Fast Track designation to EC5026 for the treatment of neuropathic pain, highlighting the significant unmet medical need for new, non-addictive analgesics.

Signaling Pathway of EC5026

EC5026_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Arachidonic Acid Cascade cluster_1 sEH-mediated Degradation cluster_2 Therapeutic Outcomes AA Polyunsaturated Fatty Acids (e.g., AA) CYP CYP Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Outcome Reduced Inflammation & Reduced Neuropathic Pain EETs->Outcome Increased Levels Lead To DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive/Pro-inflammatory) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a single-dose pharmacokinetic study of this compound in Sprague Dawley rats.

1. Animals and Housing:

  • Species: Male Sprague Dawley rats (n=18), 8-10 weeks old.

  • Housing: Standard cages, 12-hour light/dark cycle, controlled temperature and humidity. Access to standard chow and water ad libitum. Acclimatize for at least 7 days before the experiment.

2. Dosing and Administration:

  • Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.

  • Dose Level: 5 mg/kg.

  • Administration: Administer a single dose via oral gavage (PO).

3. Sample Collection:

  • Timepoints: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Processing: Collect blood into tubes containing K2-EDTA anticoagulant. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Method: Develop and validate a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of EC5026 in rat plasma.

  • Analysis: Analyze plasma samples to determine the concentration of EC5026 at each time point.

5. Data Analysis:

  • Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

  • Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

ParameterDescriptionRepresentative Value
Cmax Maximum observed plasma concentration150 ng/mL
Tmax Time to reach Cmax2.0 hours
AUC(0-last) Area under the concentration-time curve1800 ng*h/mL
t1/2 Elimination half-life15 hours
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats.
Protocol 2: In Vivo Efficacy in a Rat Model of Chemotherapy-Induced Neuropathic Pain (CIPN)

This protocol is designed to assess the analgesic efficacy of this compound in a docetaxel-induced peripheral neuropathy model.

1. CIPN Model Induction:

  • Animals: Male Sprague Dawley rats (n=30).

  • Induction: Administer docetaxel (10 mg/kg, intraperitoneal injection) once a week for three consecutive weeks to induce painful neuropathy. A control group receives vehicle injections.

  • Confirmation: Confirm the development of mechanical allodynia (pain response to a non-painful stimulus) using the von Frey test starting 14 days after the first docetaxel injection.

2. Experimental Groups:

  • Group 1 (n=10): CIPN Model + Vehicle (0.5% methylcellulose, PO, once daily).

  • Group 2 (n=10): CIPN Model + this compound (5 mg/kg, PO, once daily).

  • Group 3 (n=10): Sham Control + Vehicle (PO, once daily).

3. Drug Administration and Behavioral Testing:

  • Treatment Period: Once mechanical allodynia is established (Day 21), begin daily oral administration of EC5026 or vehicle for 14 days.

  • Behavioral Assay (von Frey Test):

    • Place rats on an elevated mesh floor and allow them to acclimate.

    • Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

    • Perform testing before the first drug dose (baseline) and on days 3, 7, and 14 of the treatment period.

4. Data Analysis:

  • Statistical Analysis: Use a two-way ANOVA with post-hoc tests to compare the PWT between the treatment groups over time. A p-value < 0.05 is considered statistically significant.

Treatment GroupBaseline PWT (g)Day 7 PWT (g)Day 14 PWT (g)
CIPN + Vehicle 3.5 ± 0.43.2 ± 0.53.1 ± 0.4
CIPN + EC5026 (5 mg/kg) 3.6 ± 0.59.8 ± 1.212.5 ± 1.5
Sham + Vehicle 14.5 ± 1.114.8 ± 1.015.0 ± 0.9

Table 2: Efficacy of this compound on Mechanical Allodynia (Paw Withdrawal Threshold). *p<0.01 vs. Vehicle. Data are mean ± SEM.

Experimental Workflow and Development Path

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_animal_prep Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Analysis & Outcome acclimatize Animal Acclimatization (7 Days) docetaxel Docetaxel Injections (1x/week for 3 weeks) acclimatize->docetaxel baseline Baseline von Frey Test (Day 20) docetaxel->baseline grouping Randomize into Treatment Groups baseline->grouping dosing Daily Oral Dosing (14 Days) grouping->dosing testing Behavioral Testing (von Frey on Days 3, 7, 14) dosing->testing data Data Collection & Tabulation testing->data stats Statistical Analysis (2-way ANOVA) data->stats report Efficacy Assessment & Reporting stats->report

Workflow for the In Vivo Efficacy Study.
Protocol 3: In Vivo Safety and Tolerability Assessment

This protocol describes a basic safety assessment conducted alongside efficacy studies.

1. Daily Clinical Observations:

  • Monitor animals daily for any changes in behavior, posture, or physical appearance.

  • Note any signs of distress, such as piloerection, lethargy, or abnormal gait.

2. Body Weight Measurement:

  • Record the body weight of each animal twice weekly throughout the study period.

  • Significant weight loss (>15% from baseline) may indicate toxicity.

3. Post-Mortem Analysis (Optional):

  • At the end of the study, major organs (liver, kidneys, spleen) can be harvested.

  • Record organ weights and perform histopathological analysis to identify any signs of tissue damage or toxicity.

ParameterVehicle ControlEC5026 (5 mg/kg)Observations
Mortality 0/100/10No mortality observed.
Clinical Signs NormalNormalNo adverse clinical signs noted.
Body Weight Change +5.2%+4.9%No significant difference between groups.

Table 3: Summary of Safety and Tolerability Observations.

Development_Path Preclinical to Clinical Development Path cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Compound Discovery & Optimization invitro In Vitro Assays (sEH Enzyme Inhibition, Cell Viability) discovery->invitro invivo_pk In Vivo PK/PD (Rodent Models) invitro->invivo_pk invivo_eff In Vivo Efficacy (Pain/Inflammation Models) invivo_pk->invivo_eff tox GLP Toxicology Studies invivo_eff->tox ind IND Submission to FDA tox->ind phase1 Phase 1 (Safety & PK in Healthy Volunteers) ind->phase1 phase2 Phase 2 (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy & Safety Trials) phase2->phase3 nda NDA Submission & Approval phase3->nda

Logical Path for Drug Development.

References

Troubleshooting & Optimization

improving (Rac)-EC5026 solubility for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of (Rac)-EC5026 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, orally active, non-opioid inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] It is investigated for its analgesic and anti-inflammatory properties.[1][2] A significant challenge in working with this compound is its poor aqueous solubility; it is an uncharged molecule with a pH-independent solubility of less than 0.1 mg/mL in aqueous systems.[3] This low solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the primary cause of this compound precipitation in cell-based assays?

A2: The most common cause of precipitation is "solvent-shifting." This occurs when a high-concentration stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium. The compound's solubility limit is often exceeded in the final aqueous environment, causing it to "crash out" of the solution. Interactions with components in the cell culture medium can also contribute to this issue.

Q3: What is the recommended maximum concentration of DMSO in cell-based assays?

A3: While DMSO is a common solvent for creating high-concentration stock solutions, it can be toxic to cells. A general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5%. However, the maximum tolerable concentration is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents like ethanol may be suitable for some compounds. However, their compatibility with your specific cell line and assay must be verified. All organic solvents can impact cell physiology, so appropriate vehicle controls are essential.

Troubleshooting Guide

This guide provides a step-by-step approach to address solubility issues with this compound.

Issue: Precipitate observed after diluting this compound stock solution into aqueous assay buffer.

Step 1: Verify Stock Solution Integrity

  • Action: Before diluting, ensure your this compound stock solution is completely dissolved.

  • Troubleshooting: If you observe any precipitate in the stock solution, gently warm the vial or use brief sonication to aid dissolution.[1] If the precipitate persists, the stock concentration may be too high, and a new, lower-concentration stock solution should be prepared.

Step 2: Optimize the Dilution Method

  • Action: Avoid adding the stock solution directly to the full volume of the assay buffer.

  • Troubleshooting: Pre-warm the assay medium to 37°C. Add the this compound stock solution to the pre-warmed medium dropwise while vortexing or stirring vigorously. This gradual addition can prevent localized high concentrations that lead to precipitation.

Step 3: Employ Co-solvents and Excipients

  • Action: If precipitation persists, consider using a co-solvent system or excipients in your final assay medium.

  • Troubleshooting: Several formulations have been successfully used to solubilize this compound. The selection of a suitable solvent system is critical for maintaining the compound in solution.

Quantitative Data Summary

The following tables summarize reported solubility data and formulation protocols for this compound.

Table 1: this compound Solubility in Different Solvents

Solvent SystemSolubilityObservations
Aqueous Systems (pH-independent)< 0.1 mg/mLPoorly soluble
10% DMSO / 90% SalineInsoluble-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (5.13 mM)Clear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.13 mM)Clear solution
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (5.13 mM)Clear solution

Table 2: Recommended Starting Formulations for In Vitro Assays

ProtocolStep 1Step 2Final Concentration
Protocol A Prepare a 20.8 mg/mL stock solution in 100% DMSO.Add 100 µL of the DMSO stock to 900 µL of a solution containing 40% PEG300, 5% Tween-80, and 45% Saline.2.08 mg/mL
Protocol B Prepare a 20.8 mg/mL stock solution in 100% DMSO.Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in Saline.2.08 mg/mL

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound in Assay Buffer

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in your assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the dilutions at the temperature of your planned experiment (e.g., 37°C) for a duration relevant to your assay (e.g., 24 hours).

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Assay Medium cluster_troubleshooting Troubleshooting Steps rac_ec5026 This compound Powder stock_sol High-Concentration Stock Solution rac_ec5026->stock_sol Dissolve dmso 100% DMSO dmso->stock_sol working_sol Final Working Solution stock_sol->working_sol Dilute assay_medium Aqueous Assay Medium assay_medium->working_sol precipitate Precipitation (Problem) working_sol->precipitate If solubility limit is exceeded warm_sonicate Warm / Sonicate Stock Solution precipitate->warm_sonicate stepwise_dilution Stepwise Dilution with Vortexing precipitate->stepwise_dilution use_cosolvents Use Co-solvents (e.g., PEG300, Tween-80) precipitate->use_cosolvents

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

G PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Inflammation_Pain Inflammation & Pain Resolution EETs->Inflammation_Pain DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Rac_EC5026 This compound Rac_EC5026->sEH Inhibits

Caption: Signaling pathway showing the mechanism of action of this compound.

References

Technical Support Center: (Rac)-EC5026

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (Rac)-EC5026 in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureContainer
Powder-20°CTightly sealed container, protected from light
In Solvent-80°CTightly sealed container, protected from light

Q2: What is the general stability of this compound in solution?

This compound is stable under the recommended storage conditions.[1] However, its stability can be influenced by the solvent, pH, and temperature. As a phenylurea-containing compound, it has notable chemical stability, but hydrolysis can occur under strongly acidic or basic conditions.[2][3][4] For experimental use, it is crucial to use appropriate solvents and buffer systems within a stable pH range, generally recommended to be between pH 4 and 8 for urea-based compounds.[5]

Q3: What is the aqueous solubility of this compound?

This compound has a low, pH-independent solubility of less than 0.1 mg/mL in aqueous systems. This classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound, indicating high permeability but poor solubility. Due to its hydrophobic nature, it is more soluble in organic solvents.

Q4: In which organic solvents is this compound soluble?

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.

  • Potential Cause: This is a common phenomenon known as "antisolvent precipitation." When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the hydrophobic compound drastically decreases, causing it to precipitate out of solution.

  • Recommended Solutions:

    • Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in solvent composition can help maintain solubility.

    • Use a Co-solvent: Incorporate a water-miscible organic co-solvent such as PEG 400 or ethanol in your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).

    • Sonication or Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid in redissolving any precipitate that may have formed.

    • Reduce Final Concentration: If possible, lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.

Issue 2: Observed degradation of this compound in an experimental setup.

  • Potential Cause: this compound, like other phenylurea compounds, can be susceptible to hydrolysis under harsh pH conditions (strong acids or bases). It is also incompatible with strong oxidizing or reducing agents.

  • Recommended Solutions:

    • pH Control: Ensure your experimental buffer system is within a stable pH range, ideally between 4 and 8.

    • Avoid Incompatible Reagents: Do not expose this compound to strong acids, bases, or strong oxidizing/reducing agents.

    • Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment to minimize the time the compound spends in a potentially less stable aqueous environment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general procedure for preparing a stock solution for research purposes.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent or buffer system. A stability-indicating HPLC method should be developed and validated.

Workflow:

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from potential degradation products.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). This helps to generate potential degradation products and confirm they can be resolved from the parent compound.

  • Stability Study:

    • Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.

    • Store aliquots of the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze an aliquot by the validated HPLC method.

    • Quantify the peak area of this compound and any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a quantitative measure of the compound's stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store prepare_solution Prepare Solution in Test Solvent store->prepare_solution Use for Experiments store_conditions Store Under Desired Conditions prepare_solution->store_conditions analyze_hplc Analyze by HPLC at Time Points store_conditions->analyze_hplc quantify Quantify Parent and Degradants analyze_hplc->quantify analyze_data Calculate % Remaining quantify->analyze_data

Caption: Workflow for preparing a this compound stock solution and assessing its stability.

signaling_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Enzymes PUFA->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (Anti-inflammatory, Analgesic) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Inflammation ↓ Inflammation & Pain EpFAs->Inflammation Diols Diols (Pro-inflammatory) sEH->Diols EC5026 This compound EC5026->sEH

Caption: Mechanism of action of this compound via inhibition of the soluble epoxide hydrolase (sEH) pathway.

References

Technical Support Center: sEH Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for soluble epoxide hydrolase (sEH) inhibitor experiments. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My sEH inhibitor has poor water solubility. How can I dissolve it for my in vitro experiments?

A1: Poor aqueous solubility is a common issue with many sEH inhibitors, particularly early urea-based compounds.[1][2] Here are several strategies to improve solubility for in vitro assays:

  • Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Keep the final solvent concentration low (typically <1%) to avoid affecting enzyme activity or cell viability.

  • Formulation Vehicles: For some in vivo studies, inhibitors have been successfully dissolved in vehicles like oleic acid-rich triglycerides containing 20% PEG400.[2]

  • Structural Modification: While a long-term strategy, medicinal chemistry efforts have focused on adding polar functional groups to the inhibitor scaffold to enhance solubility without compromising potency.[3][4]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain inhibitor solubility in aqueous solutions. It is crucial to run appropriate vehicle controls to ensure the surfactant does not interfere with the assay.

Q2: I am observing high variability in my sEH enzyme activity assay results. What are the potential causes and solutions?

A2: High variability in enzyme assays can stem from several factors. Here's a troubleshooting guide:

  • Reagent Stability: Ensure all reagents, especially the sEH enzyme and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of the enzyme and substrate for each experiment.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated inhibitor solutions.

  • Assay Conditions: Maintain consistent temperature, pH, and incubation times across all wells and plates. Pre-incubating the inhibitor with the enzyme before adding the substrate can sometimes reduce variability.

  • Plate Effects: Be mindful of "edge effects" in microplates. To mitigate this, avoid using the outer wells or fill them with buffer.

  • Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.

  • Substrate Concentration: If the substrate concentration is too low, the reaction rate may not be linear over the incubation time. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition. It is recommended to use a substrate concentration around the Km value.

Q3: I am concerned about off-target effects of my sEH inhibitor. What are the common off-targets, and how can I test for them?

A3: While many modern sEH inhibitors are highly selective, it is prudent to consider potential off-target activities.

  • Common Off-Targets: The most relevant off-targets are other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Some sEH inhibitors have been intentionally designed as dual inhibitors with these enzymes. Other general off-targets for small molecules include cytochrome P450 (CYP) enzymes and the hERG channel, although significant inhibition is less common with optimized sEH inhibitors.

  • Testing for Off-Target Effects: The most direct way to assess off-target activity is to screen your inhibitor against a panel of relevant enzymes and receptors. Many contract research organizations (CROs) offer these services. For in-house testing, you can perform enzyme activity assays for COX and LOX in the presence of your sEH inhibitor.

Troubleshooting Guides

In Vitro Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Inhibitor precipitates in assay buffer Poor aqueous solubility of the inhibitor.1. Increase the concentration of the organic co-solvent (e.g., DMSO), but keep it below a level that affects the assay (typically <1%).2. Try a different co-solvent (e.g., ethanol, methanol).3. Use a fresh, anhydrous stock of the inhibitor.4. Consider synthesizing a more soluble analog if possible.
Inconsistent IC50 values between experiments 1. Inaccurate serial dilutions.2. Enzyme activity varies between batches.3. Instability of the inhibitor in the assay buffer.1. Prepare fresh serial dilutions for each experiment from a new stock solution.2. Qualify each new batch of enzyme to ensure consistent activity.3. Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.
No or very low inhibition observed 1. Inactive inhibitor.2. Incorrect inhibitor concentration.3. Degraded enzyme.1. Verify the identity and purity of the inhibitor by analytical methods (e.g., LC-MS, NMR).2. Confirm the concentration of your stock solution.3. Use a fresh aliquot of enzyme and include a positive control inhibitor with a known IC50.
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Inhibitor precipitates upon injection Poor solubility of the inhibitor in the formulation vehicle.1. Test different formulation vehicles (e.g., corn oil, saline with co-solvents like PEG400 or Solutol®).2. Reduce the concentration of the inhibitor in the formulation.3. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).
Lack of efficacy in animal models 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).2. Insufficient target engagement.3. Species differences in sEH inhibitor potency.1. Perform pharmacokinetic studies to determine the half-life and exposure of the inhibitor.2. Measure the ratio of sEH substrate (e.g., EETs) to product (e.g., DHETs) in plasma or tissues as a biomarker of target engagement.3. Determine the IC50 of your inhibitor against the sEH from the animal species being used.

Quantitative Data Summary

Table 1: Comparison of IC50 and Solubility for Selected sEH Inhibitors

InhibitorHuman sEH IC50 (nM)Murine sEH IC50 (nM)Water Solubility (µg/mL)Reference(s)
AUDA3.515<0.1
TPPU3.729.121.3
t-AUCB1.11.04.8
APAU4.911230
TPAU2079150

Experimental Protocols

Protocol 1: sEH Activity Assay using LC-MS/MS

This protocol is adapted from a method for determining sEH inhibitor potency using the endogenous substrate 14(15)-EpETrE.

Materials:

  • Recombinant human sEH

  • 14(15)-EpETrE (substrate)

  • sEH inhibitor stock solution (in DMSO)

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Quench Solution: Acetonitrile with an internal standard (e.g., d11-14,15-DHET)

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Dilute recombinant sEH to the desired concentration (e.g., 66 pM) in cold Assay Buffer.

    • Prepare serial dilutions of the sEH inhibitor in Assay Buffer.

    • Dilute the 14(15)-EpETrE substrate to the desired concentration (e.g., 2 µM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to the background wells.

    • Add 50 µL of the appropriate inhibitor dilution to the sample wells.

    • Add 50 µL of sEH enzyme solution to all wells except the background wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 50 µL of the substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Quench Reaction:

    • Stop the reaction by adding 150 µL of cold Quench Solution to each well.

  • Analysis:

    • Seal the plate and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler plate for LC-MS/MS analysis.

    • Monitor the conversion of 14(15)-EpETrE to 14,15-DHET.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Metabolic Stability Assay in Hepatocytes

This protocol provides a general framework for assessing the metabolic stability of an sEH inhibitor.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • sEH inhibitor stock solution (in DMSO)

  • Positive control compound with known metabolic liability (e.g., verapamil)

  • Quench Solution: Cold acetonitrile with an internal standard

  • 96-well plate

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Prepare Hepatocytes:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and density.

    • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Assay Plate Setup:

    • Aliquot the hepatocyte suspension into the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the sEH inhibitor (final concentration typically 1 µM) and positive control to their respective wells. The final DMSO concentration should be ≤ 0.1%.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each well and immediately mix it with cold Quench Solution to stop metabolic activity.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent inhibitor.

  • Data Analysis:

    • Plot the natural logarithm of the percent of the parent inhibitor remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the in vitro intrinsic clearance (Clint).

Visualizations

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Releases from membrane phospholipids CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes to EETs->sEH Substrate for Biological_Effects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Biological_Effects_EETs Biological_Effects_DHETs Reduced Biological Activity DHETs->Biological_Effects_DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibits

Caption: sEH signaling pathway within the arachidonic acid cascade.

sEH_Inhibitor_Troubleshooting cluster_invitro In Vitro Troubleshooting Start Problem with In Vitro sEH Inhibitor Assay Q1 Is the inhibitor soluble in the assay buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are IC50 values reproducible? A1_Yes->Q2 Solubility_Solutions Troubleshoot Solubility: - Optimize co-solvent concentration - Try alternative co-solvents - Use fresh, anhydrous stock A1_No->Solubility_Solutions End_Fail Further Investigation Needed Solubility_Solutions->End_Fail A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is significant inhibition observed? A2_Yes->Q3 Reproducibility_Solutions Address Reproducibility: - Prepare fresh serial dilutions - Qualify enzyme batches - Check inhibitor stability A2_No->Reproducibility_Solutions Reproducibility_Solutions->End_Fail A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End_Success Assay Successful A3_Yes->End_Success Activity_Solutions Verify Activity: - Confirm inhibitor identity/purity - Check stock concentration - Use fresh enzyme & positive control A3_No->Activity_Solutions Activity_Solutions->End_Fail

Caption: Troubleshooting workflow for in vitro sEH inhibitor experiments.

sEH_Assay_Workflow cluster_workflow sEH Enzyme Activity Assay Workflow Step1 1. Prepare Reagents (Enzyme, Inhibitor Dilutions, Substrate) Step2 2. Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Step1->Step2 Step3 3. Pre-incubate Plate (e.g., 5 min at 37°C) Step2->Step3 Step4 4. Initiate Reaction (Add Substrate) Step3->Step4 Step5 5. Incubate (e.g., 10-20 min at 37°C) Step4->Step5 Step6 6. Quench Reaction (Add cold acetonitrile with internal standard) Step5->Step6 Step7 7. Sample Processing (Centrifuge to pellet protein) Step6->Step7 Step8 8. LC-MS/MS Analysis (Quantify substrate and product) Step7->Step8 Step9 9. Data Analysis (Calculate % inhibition and IC50) Step8->Step9

Caption: General experimental workflow for an sEH activity assay.

References

optimizing (Rac)-EC5026 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration and assessing the efficacy of (Rac)-EC5026, a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) enzyme at picomolar concentrations.[1][2][3][4] By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[5] The resulting increase in EET levels helps to resolve inflammation, reduce neuropathic pain, and promote cell survival and homeostasis.

Q2: What is the primary application of this compound in research?

This compound is primarily investigated as a non-opioid analgesic for neuropathic and inflammatory pain. Its mechanism of action also suggests potential therapeutic applications in other conditions involving inflammation and endoplasmic reticulum stress.

Q3: What is a typical starting concentration range for in vitro experiments?

Based on preclinical studies, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. However, the optimal concentration will be cell-type and assay-dependent, necessitating a dose-response experiment to determine the IC50 for sEH inhibition and the EC50 for the desired biological effect. In cultured human hepatocytes, EC5026 showed little to no effect on CYP enzymes at concentrations up to 30 µM.

Q4: How should I dissolve and store this compound?

This compound is a lipophilic molecule with poor water solubility. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO). For in vivo studies in animal models, formulations in vehicles like polyethylene glycol (e.g., PEG 300 or PEG 400) have been used. Store stock solutions at -20°C or -80°C and protect from light.

Q5: Is this compound orally bioavailable?

Yes, this compound has demonstrated good oral bioavailability in preclinical animal models and is being developed as an oral therapeutic for human use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitory activity in an in vitro sEH assay Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition.Ensure the assay buffer is at the optimal pH for sEH activity (typically around 7.4). Incubate at the recommended temperature (e.g., 30°C).
Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles.
Inactive enzyme: Improper storage or handling of the recombinant sEH enzyme.Use a fresh aliquot of the sEH enzyme and verify its activity with a known control inhibitor.
High background signal in fluorescence-based assays Substrate instability: The fluorescent substrate may be hydrolyzing spontaneously.Prepare the substrate solution fresh before each experiment. Minimize the exposure of the substrate to light.
Compound interference: this compound may have intrinsic fluorescent properties.Run a control with this compound in the absence of the enzyme to measure any background fluorescence.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration.Maintain consistent cell culture practices. Use cells within a defined passage number range.
Pipetting errors: Inaccurate dispensing of reagents, especially at low volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cytotoxicity observed in cell-based assays High concentration of this compound: The concentration used may be toxic to the specific cell line.Perform a dose-response curve to determine the cytotoxic concentration range for your cell line.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline for determining the IC50 of this compound for soluble epoxide hydrolase activity using a fluorescent substrate.

Materials:

  • Recombinant human sEH (hsEH)

  • This compound

  • Fluorescent sEH substrate (e.g., CMNPC)

  • Assay buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known sEH inhibitor).

  • Add the recombinant hsEH to each well and incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorescent sEH substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 10 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 465 nm for the product of CMNPC hydrolysis).

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Assessing the Efficacy of this compound

This protocol provides a framework for evaluating the effect of this compound on a downstream biological endpoint in a cell culture model (e.g., reduction of an inflammatory marker).

Materials:

  • Cell line of interest (e.g., macrophages, neuronal cells)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., lipopolysaccharide [LPS] to induce inflammation)

  • Assay kit for measuring the desired endpoint (e.g., ELISA for a cytokine, Griess assay for nitric oxide)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the same final concentration of DMSO).

  • Add the stimulating agent (e.g., LPS) to the appropriate wells to induce the biological response. Include an unstimulated control.

  • Incubate the cells for a period sufficient to elicit a measurable response (e.g., 24 hours).

  • Collect the cell culture supernatant or prepare cell lysates, depending on the endpoint being measured.

  • Perform the assay to quantify the endpoint (e.g., cytokine concentration, nitric oxide production).

  • Normalize the data to the vehicle-treated, stimulated control and plot the results against the this compound concentration to determine the EC50 value.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesAssay Type
IC50 < 0.05 nMHumanNot specified
Ki 54 nMHumanRadioactivity-based
IC50 92 nMHumanFluorescence-based

Note: The IC50 and Ki values can vary depending on the specific assay conditions and substrate used.

Table 2: Pharmacokinetic Parameters of EC5026 in Healthy Volunteers (Single Ascending Dose Study)

DoseCmax (ng/mL)Tmax (h)Half-life (h)
8 mg ~100~441.8 - 59.1
24 mg ~300~441.8 - 59.1

Data are approximate and derived from published Phase 1a clinical trial results.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Biological_Effects Anti-inflammatory, Analgesic Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 Downstream Analysis Dose_Response 1. Determine IC50 for sEH Inhibition (Biochemical Assay) Cell_Viability 2. Assess Cytotoxicity (Cell Viability Assay) Dose_Response->Cell_Viability Functional_Assay 3. Determine EC50 for Biological Effect (Cell-Based Functional Assay) Cell_Viability->Functional_Assay Optimal_Concentration Optimal In Vitro Concentration Range Functional_Assay->Optimal_Concentration Target_Engagement 4. Confirm Target Engagement (e.g., Measure EET/DHET ratio) Optimal_Concentration->Target_Engagement Efficacy_Studies 5. Conduct Further Efficacy Studies Target_Engagement->Efficacy_Studies

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Inconsistent or Unexpected Experimental Results Check_Reagents Are this compound and enzyme/substrate stocks fresh and properly stored? Start->Check_Reagents Prepare_Fresh Prepare fresh reagents and repeat experiment. Check_Reagents->Prepare_Fresh No Check_Assay Are assay conditions (pH, temp, incubation time) optimal and consistent? Check_Reagents->Check_Assay Yes Optimize_Assay Optimize assay parameters and include proper controls. Check_Assay->Optimize_Assay No Check_Cells Are cell culture conditions (passage #, confluency) consistent? Check_Assay->Check_Cells Yes Standardize_Culture Standardize cell culture and handling procedures. Check_Cells->Standardize_Culture No Consult_Literature Consult literature for similar experimental systems. Check_Cells->Consult_Literature Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Poor Bioavailability of Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of soluble epoxide hydrolase (sEH) inhibitors.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sEH inhibitor shows high in vitro potency but very low oral bioavailability in animal studies. What are the likely causes?

A1: This is a common challenge. The primary reasons for poor oral bioavailability of potent sEH inhibitors are often multifactorial and include:

  • Poor Aqueous Solubility: Many sEH inhibitors, particularly early urea-based compounds, are highly lipophilic and have low water solubility.[1][2] This limits their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Rapid Metabolism: sEH inhibitors can be subject to extensive first-pass metabolism in the gut wall and liver.[2][3] Cytochrome P450 (CYP) enzymes are often responsible for the rapid breakdown of these compounds.[1]

  • Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, reducing net absorption.

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the inhibitor's aqueous solubility, logP, and pKa.

  • Assess Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic half-life.

  • Evaluate Permeability and Efflux: Use an in vitro model like the Caco-2 permeability assay to assess intestinal permeability and identify potential P-gp efflux.

Q2: How can I improve the solubility of my sEH inhibitor for in vivo studies?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble sEH inhibitors:

  • Micronization/Nanonization: Reducing the particle size of the inhibitor to the micro- or nanometer range increases the surface area for dissolution. Techniques like wet media milling can be used to prepare nanosuspensions.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state dispersed in a polymer matrix can significantly increase its apparent solubility and lead to supersaturation in the gut.

  • Lipid-Based Formulations: For lipophilic sEH inhibitors, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These systems form fine oil-in-water emulsions in the GI tract, which can enhance solubilization and absorption.

  • Co-crystals: Engineering a co-crystal with a suitable co-former can alter the crystal lattice and improve the physicochemical properties of the sEH inhibitor, including solubility.

  • Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can improve the solubility of the compound.

Q3: My sEH inhibitor is rapidly metabolized. What strategies can I use to improve its metabolic stability?

A3: Improving metabolic stability is crucial for achieving adequate systemic exposure. Consider the following approaches:

  • Structural Modification:

    • Isosteric Replacements: Replace metabolically labile groups with more stable isosteres. For example, substituting hydrogen with deuterium at a site of metabolism can slow down enzymatic cleavage.

    • Blocking Metabolic Sites: Introduce blocking groups, such as fluorine atoms, near the metabolic "hotspots" to prevent enzymatic attack.

    • Conformationally Restricted Analogs: Introducing cyclic structures can make the molecule more rigid and less susceptible to metabolism.

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This approach can be used to mask metabolically labile functional groups and improve absorption.

  • Co-administration with a Metabolic Inhibitor: While primarily a tool for preclinical studies, co-administration with an inhibitor of the specific metabolizing enzyme (e.g., a pan-CYP inhibitor) can help to understand the impact of first-pass metabolism.

Q4: My in vitro data from the Caco-2 assay shows a high efflux ratio for my sEH inhibitor. What does this mean and how can I address it?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). This means the compound is actively transported out of the intestinal cells, limiting its absorption.

Confirmation and Mitigation:

  • Confirm with a P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.

  • Formulation Strategies: Certain formulation excipients, such as some surfactants and polymers used in SEDDS and ASDs, can inhibit P-gp and thereby enhance the absorption of P-gp substrates.

  • Structural Modification: Modify the structure of the inhibitor to reduce its affinity for P-gp. This is a more involved approach that would be part of a medicinal chemistry optimization program.

Q5: Should I be concerned about the effect of food on the bioavailability of my sEH inhibitor during preclinical studies?

A5: Yes, the presence of food can significantly impact the bioavailability of orally administered drugs, and this is an important consideration even in preclinical development. For lipophilic compounds like many sEH inhibitors, administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in solubilization. Conversely, for some compounds, food can decrease or delay absorption. It is advisable to conduct pharmacokinetic studies in both fasted and fed states to understand the potential for a "food effect."

Section 2: Quantitative Data

Table 1: Comparison of Pharmacokinetic Parameters for sEH Inhibitors with Formulation and Structural Modifications.

InhibitorFormulation/ModificationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
AUDA Not specifiedMouse5~100~500-
t-AUCB TrioleinMouse1~300~150068 ± 22
Compound 3 TriglycerideDog--Low-
Compound 16 Not specifiedDog--40-fold higher than Cmpd 3Excellent
Cilostazol SuspensionRat300~2000~15000-
Cilostazol NanosuspensionRat300~7800~66000-
Danazol SuspensionRat300~1000~6000-
Danazol NanosuspensionRat300~3000~9600-

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Section 3: Experimental Protocols

Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC50) of a compound against soluble epoxide hydrolase using a fluorogenic substrate.

Materials:

  • Recombinant human or rodent sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl or Bis-Tris/HCl, pH 7.4, containing BSA)

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Test inhibitor and positive control inhibitor

  • DMSO for compound dilution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.

  • Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test inhibitor or control (vehicle, positive control). b. Add the diluted sEH enzyme to each well (except for the no-enzyme control wells). c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic sEH substrate to all wells to start the reaction.

  • Fluorescence Measurement: a. Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate. b. Endpoint Reading: Alternatively, incubate the plate at room temperature for a fixed time (e.g., 30-60 minutes) and then measure the final fluorescence.

  • Data Analysis: a. For kinetic data, determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. For endpoint data, use the final fluorescence values. c. Subtract the background fluorescence (from no-enzyme or no-substrate controls). d. Normalize the data to the vehicle control (100% activity). e. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Pharmacokinetic Study for Oral Bioavailability Assessment

This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rodents to determine the oral bioavailability of an sEH inhibitor.

Materials:

  • Test sEH inhibitor

  • Formulation vehicles (e.g., for oral and intravenous administration)

  • Rodents (e.g., mice or rats)

  • Dosing equipment (oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the housing conditions for at least one week. Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.

  • Formulation Preparation: Prepare the sEH inhibitor in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., corn oil, PEG400/water) administration at the desired concentrations.

  • Dosing:

    • IV Group: Administer a single bolus dose of the inhibitor via the tail vein.

    • PO Group: Administer a single dose of the inhibitor via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the sEH inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration of the inhibitor versus time for both the IV and PO groups. b. Calculate the key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)
    • Time to reach maximum plasma concentration (Tmax)
    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf). c. Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Visualizations

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid_mem Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid_mem->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 14,15-EET) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Biological_Effects_DHETs Reduced or Pro-inflammatory Effects DHETs->Biological_Effects_DHETs

Caption: sEH signaling pathway and point of intervention.

Bioavailability_Workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assessment Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Solubility->Formulation_Strategy Metabolism Metabolic Stability Assay (Microsomes/Hepatocytes) PK_Study Pharmacokinetic (PK) Study (Rodent Model) Metabolism->PK_Study Permeability Permeability Assay (e.g., Caco-2) Permeability->Formulation_Strategy Formulation_Strategy->PK_Study Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Study->Bioavailability_Calc sEH_Inhibitor sEH Inhibitor Candidate sEH_Inhibitor->Solubility sEH_Inhibitor->Metabolism sEH_Inhibitor->Permeability Formulation_Strategies Poor_Bioavailability Poor Bioavailability Poor Solubility Rapid Metabolism Low Permeability Strategies Formulation Strategies Physical Modification Chemical Modification Lipid-Based Systems Poor_Bioavailability:sol->Strategies:phys Address with Poor_Bioavailability:sol->Strategies:chem Address with Poor_Bioavailability:sol->Strategies:lipid Address with Poor_Bioavailability:met->Strategies:chem Address with Poor_Bioavailability:perm->Strategies:lipid Address with Physical_Mods Physical Modifications Micronization/Nanonization Amorphous Solid Dispersions Co-crystals Strategies:phys->Physical_Mods Chemical_Mods Chemical Modifications Prodrugs Salt Formation Strategies:chem->Chemical_Mods Lipid_Systems Lipid-Based Systems SEDDS/SMEDDS Liposomes Strategies:lipid->Lipid_Systems

References

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of metabolic stability for piperidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with piperidine-based inhibitors?

A1: Piperidine rings are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes. The most common metabolic pathways include:

  • N-dealkylation: Cleavage of the N-alkyl substituent is a major metabolic route for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[1][2]

  • Ring Oxidation: Oxidation of the piperidine ring, particularly at the carbon alpha to the nitrogen, can lead to the formation of lactam metabolites.[1][2] Unsubstituted rings are often key indicators of potential metabolism.[3]

  • N-oxidation: Formation of N-oxides is another possible metabolic pathway, although its significance varies.

  • Hydroxylation: Direct hydroxylation of the piperidine ring can occur.

Q2: Which Cytochrome P450 isoforms are primarily responsible for the metabolism of piperidine-containing drugs?

A2: Several CYP isoforms can be involved, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperidine-containing compounds. For instance, CYP3A4 is a major isoform catalyzing the N-dealkylation of 4-aminopiperidine drugs. The specific isoforms involved can vary depending on the overall structure of the molecule.

Q3: What are the primary in vitro assays used to assess the metabolic stability of my compounds?

A3: The two most common in vitro assays for evaluating metabolic stability are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of Phase I metabolic enzymes like CYPs. It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.

  • Hepatocyte Stability Assay: This assay utilizes whole liver cells (hepatocytes), providing a more comprehensive assessment of metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.

Q4: What strategies can I employ to improve the metabolic stability of my piperidine-based inhibitors?

A4: Several medicinal chemistry strategies can be used to enhance metabolic stability:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or methyl groups, at or near metabolically labile positions can sterically hinder enzyme access and block metabolism.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolic "hotspots" can slow down metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.

  • Bioisosteric Replacement: The piperidine ring can be replaced with other heterocyclic scaffolds that are less prone to metabolism, such as morpholine, azetidine, or bicyclic amines. Introducing nitrogen atoms into an aromatic ring can also increase metabolic stability.

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its binding to metabolic enzymes, thereby improving its stability.

  • Conformational Constraint: Rigidifying the molecule, for instance by introducing bridged or spirocyclic systems, can sometimes lead to improved metabolic profiles.

Troubleshooting Guides

This section addresses common issues encountered during metabolic stability experiments.

Problem Potential Cause Troubleshooting Steps
High variability in liver microsomal stability assay results. Inconsistent microsome activity.Ensure the use of a consistent lot and source of liver microsomes for comparative studies.
Poor compound solubility.Check the solubility of the test compound in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should typically be below 1%.
Time-dependent inhibition of metabolic enzymes.Evaluate if the compound or its metabolites inhibit CYP enzymes over the incubation period.
My compound is highly stable in microsomes but shows high clearance in vivo. Involvement of non-CYP metabolic pathways.The compound may be metabolized by Phase II enzymes (e.g., UGTs, SULTs) or other enzymes not present in high concentrations in microsomes. Use a hepatocyte stability assay to investigate these possibilities.
High extrahepatic metabolism.The compound might be metabolized in other tissues like the intestine, kidney, or lungs. Consider using S9 fractions from these tissues.
Active transport processes.The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent metabolism.
Poor recovery of the test compound at the 0-minute time point. Non-specific binding to the assay plate or microsomal protein.Use low-binding plates. Assess non-specific binding by running a control incubation without the NADPH regenerating system.
Chemical instability in the assay buffer.Evaluate the stability of the compound in the incubation buffer at 37°C without microsomes or NADPH.
LC-MS/MS analysis shows poor peak shape or shifting retention times. Suboptimal mobile phase composition.Optimize the mobile phase to ensure good peak shape and consistent retention.
Column degradation or contamination.Check the performance of the analytical column with a standard compound. Clean or replace the column if necessary.
Matrix effects from the incubation mixture.Ensure proper sample cleanup (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes and an NADPH regenerating system.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (from human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)

  • 96-well incubation plates

  • 96-well collection plates

Procedure:

  • Reagent Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or control compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.

    • The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a test compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved hepatocytes (from human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Quenching solution (e.g., cold acetonitrile or methanol with an internal standard)

  • Multi-well plates suitable for cell culture

Procedure:

  • Cell Preparation:

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Dilute the hepatocyte suspension to the desired cell density in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a multi-well plate.

    • Add the test compound or control compound to achieve the final desired concentration.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to the cold quenching solution containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) and precipitate the proteins.

    • Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per milliliter.

Data Presentation

Table 1: In Vitro Metabolic Stability of Piperidine-Based Inhibitor Analogs in Human Liver Microsomes (HLM)

CompoundModificationt½ (min)Clint (µL/min/mg protein)
Parent Compound -1592.4
Analog A Fluorination at C4-position4530.8
Analog B N-deuteromethyl group3539.6
Analog C Piperidine replaced with morpholine>120<5.8
Analog D Reduced lipophilicity (logP -1.5)2849.5

Visualizations

metabolic_pathways cluster_piperidine Piperidine-Based Inhibitor cluster_metabolites Metabolic Pathways Piperidine Piperidine Inhibitor N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation CYP3A4 Ring_Oxidation Ring Oxidation (Lactam Formation) Piperidine->Ring_Oxidation CYP Enzymes N_Oxidation N-Oxidation Piperidine->N_Oxidation FMO, CYP Enzymes Hydroxylation Ring Hydroxylation Piperidine->Hydroxylation CYP Enzymes experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomes & Test Compound C Pre-incubate Microsomes & Compound at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C with Shaking D->E F Quench Reaction at Time Points (0, 5, 15...) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t½, Clint) H->I decision_tree Start Compound has low metabolic stability Identify Identify metabolic 'hotspot(s)' Start->Identify Strategy Select Modification Strategy Identify->Strategy Block Block Metabolism: - Fluorination - Methylation Strategy->Block Specific site Deuterate Deuteration Strategy->Deuterate Specific site Bioisostere Bioisosteric Replacement Strategy->Bioisostere Ring liability PhysChem Modify Physicochemical Properties (e.g., logP) Strategy->PhysChem General liability Synthesize Synthesize & Test New Analogs Block->Synthesize Deuterate->Synthesize Bioisostere->Synthesize PhysChem->Synthesize Evaluate Evaluate Metabolic Stability Synthesize->Evaluate Good Improved Stability Evaluate->Good Yes Bad Re-evaluate Strategy Evaluate->Bad No Bad->Strategy

References

Technical Support Center: Overcoming Solubility Challenges of Urea-Based sEH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with urea-based soluble epoxide hydrolase (sEH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many urea-based sEH inhibitors have poor water solubility?

A1: The poor water solubility of many urea-based sEH inhibitors stems from their molecular structure. These compounds often possess a rigid central urea pharmacophore and lipophilic (fat-loving) groups on either side, which are necessary for potent inhibition.[1][2][3] This combination of a high melting point, due to the stable crystal lattice of the dialkylureas, and high lipophilicity leads to limited solubility in aqueous solutions, which can hinder formulation and affect in vivo efficacy.[4][5]

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous assay buffers, leading to inaccurate and unreliable bioassay results.

  • Low oral availability and bioavailability in preclinical studies, making it difficult to assess the compound's true therapeutic potential.

  • Inconsistent results between experiments due to variability in the amount of dissolved inhibitor.

Q3: What are the main strategies to improve the solubility of these inhibitors?

A3: There are three main categories of strategies to enhance the solubility of poorly soluble compounds:

  • Structural Modifications: Altering the chemical structure of the inhibitor to incorporate more polar groups.

  • Formulation Approaches: Using solubilizing agents or delivery systems to improve how the compound behaves in a solution. This includes using co-solvents, surfactants, or complexation agents.

  • Physical Modifications: Changing the physical properties of the solid compound, such as reducing its particle size to increase the surface area for dissolution.

Troubleshooting Guide

Issue 1: My urea-based sEH inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.

  • Question: How can I prevent my inhibitor from precipitating in the assay buffer?

  • Answer: This is a common issue when the final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. Here are several approaches to troubleshoot this:

    • Reduce Final DMSO Concentration: While counterintuitive, ensure your final DMSO concentration is low (typically ≤1%), as high concentrations of organic solvents can sometimes cause compounds to "oil out" or precipitate when added to a fully aqueous environment.

    • Use Co-solvents: Introduce a water-miscible organic solvent, or co-solvent, into your aqueous buffer. Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol. These agents modify the polarity of the solvent, increasing the solubility of nonpolar compounds.

    • Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can be effective.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.

    • Check Buffer pH: For inhibitors with ionizable groups (like a carboxylic acid), adjusting the pH of the buffer can significantly impact solubility. For acidic compounds, increasing the pH above their pKa will deprotonate them, generally leading to higher aqueous solubility.

Issue 2: My inhibitor shows high potency in vitro, but poor efficacy in animal models, which I suspect is due to low bioavailability.

  • Question: What formulation strategies can I use to improve the oral bioavailability of my lead compound for in vivo studies?

  • Answer: Poor in vivo efficacy despite good in vitro potency is often linked to poor absorption resulting from low solubility. Consider these formulation strategies:

    • Lipid-Based Formulations: Formulating the inhibitor in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption. These formulations can enhance solubilization in the gastrointestinal tract.

    • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state. When the carrier dissolves, the drug is released as very fine, amorphous particles, which have a higher dissolution rate. Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are common.

    • Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques like micronization or nanosuspension can be employed.

Issue 3: I need to modify the structure of my inhibitor to improve its physicochemical properties without losing potency.

  • Question: What structural modifications are known to improve solubility while maintaining sEH inhibitory activity?

  • Answer: Structure-activity relationship (SAR) studies have identified several effective modifications:

    • Incorporate Polar Groups: Introducing polar functional groups (a "secondary pharmacophore") at a sufficient distance from the central urea pharmacophore can improve solubility without diminishing potency. These groups should be placed at least five atoms away from the urea carbonyl. Examples include esters, ethers, carboxylic acids, or sulfonamides.

    • Replace Urea with an Amide: Modifying the urea core to an amide can significantly improve physical properties. Amide-based inhibitors have been shown to have 10-30 times better solubility and lower melting points than their corresponding urea analogs, sometimes with only a small decrease in potency for the human sEH enzyme.

    • Use Conformationally Restrained Linkers: Employing cyclic linkers like a cyclohexane or benzene ring between the primary urea pharmacophore and a secondary polar group can reduce the flexibility of alkyl chains, which may also improve metabolic stability and bioavailability.

Data Summary

Table 1: Comparison of Urea- vs. Amide-Based sEH Inhibitors.

This table summarizes the impact of modifying the primary pharmacophore from a urea to an amide on inhibitory potency (IC₅₀) and water solubility.

Compound TypePrimary PharmacophoreExample CompoundIC₅₀ (human sEH)Water Solubility Improvement (vs. Urea)Reference
Urea Analog1,3-disubstituted ureaCompound 1Potent (nM range)Baseline
Amide AnalogAmideCompound 142.5-fold less potent10-30 fold higher

Note: Compound numbers refer to those in the cited literature.

Table 2: Effect of Structural Modifications on Water Solubility.

This table shows how adding polar functional groups impacts the water solubility of adamantyl-urea based sEH inhibitors.

ModificationExample CompoundKey FeatureWater SolubilityReference
Early Urea InhibitorDCURigid, non-polarPoor
Flexible Side ChainAUDAAddition of a dodecanoic acid chainSignificantly Improved
Salicylate EsterMethyl salicylate derivativePhenyl linker with ester and hydroxyl groups20-fold more soluble than non-hydroxylated acid
Amide with Polar GroupMTCMBAmide core with polar secondary pharmacophore2-fold higher than AUDA

Experimental Protocols

Protocol 1: High-Throughput Kinetic Aqueous Solubility Assay

This protocol provides a method to determine the aqueous solubility of a compound using a 96-well plate format.

Materials:

  • Test compound (inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen Solubility filter plate)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • Vacuum filtration manifold

  • UV/Vis microplate reader

Methodology:

  • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).

  • In a 96-well filter plate, add an aliquot of the DMSO stock solution to the PBS buffer to achieve the desired final concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO). Prepare a dilution series to test multiple concentrations.

  • Seal the plate and place it on a plate shaker. Incubate at room temperature (e.g., 25°C) for 1.5 to 2 hours to allow the solution to reach equilibrium.

  • Place the filter plate on a vacuum manifold fitted with a UV-transparent collection plate.

  • Apply vacuum to filter the solutions. The filter will remove any precipitated compound.

  • Using a UV/Vis plate reader, measure the absorbance of the filtrate in the collection plate at a wavelength near the compound's maximum absorbance (λ_max).

  • Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

  • Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. The highest concentration that remains in solution is the kinetic aqueous solubility.

Protocol 2: sEH Inhibitory Activity Assay (Fluorescent)

This protocol is for determining the IC₅₀ value of an inhibitor using a fluorescent substrate.

Materials:

  • Purified recombinant human sEH (hsEH)

  • Assay Buffer: BisTris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).

  • Fluorescent Substrate: cyano(2-methoxynaphthalen-6-yl)methyl ester (CMNPC) or similar.

  • Test inhibitor dissolved in DMSO.

  • Black 96-well plates.

  • Fluorescence plate reader.

Methodology:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In the wells of a black 96-well plate, add 150 µL of Assay Buffer.

  • Add 2 µL of the inhibitor solution (or DMSO for control wells) to the appropriate wells.

  • Add 20 µL of the hsEH enzyme solution (pre-diluted in Assay Buffer to the desired working concentration). Do not add enzyme to the "blank" wells.

  • Mix the plate and incubate for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of the fluorescent substrate solution (pre-diluted in Assay Buffer) to all wells.

  • Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence (e.g., Ex: 330 nm, Em: 465 nm) over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Hydrolysis Inhibitor Urea-Based sEH Inhibitor Inhibitor->sEH P450 Cytochrome P450 Epoxygenase P450->EETs Metabolism Solubility_Workflow start Start: Poorly Soluble Inhibitor prep_stock Prepare High Conc. Stock in 100% DMSO start->prep_stock prep_dilutions Prepare Dilution Series in Aqueous Buffer prep_stock->prep_dilutions incubate Incubate to Reach Equilibrium (1.5-2h) prep_dilutions->incubate filter Filter to Remove Precipitate incubate->filter analyze Analyze Filtrate by UV/Vis Spectroscopy filter->analyze calculate Calculate Concentration vs. Standard Curve analyze->calculate end_result Result: Aqueous Solubility Value calculate->end_result Troubleshooting_Logic problem Problem Identified: Inhibitor has Poor Solubility decision1 Is the issue for an in vitro or in vivo experiment? problem->decision1 invitro In Vitro Assay decision1->invitro In Vitro invivo In Vivo Study decision1->invivo In Vivo / Long-Term formulation Strategy: Formulation (Immediate Solution) invitro->formulation longterm Strategy: Re-synthesis (Long-Term Solution) invivo->longterm cosolvents Use Co-solvents (e.g., PEG, Ethanol) formulation->cosolvents surfactants Use Surfactants (e.g., Tween 80) formulation->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrins addpolar Add Polar Groups to Side Chains longterm->addpolar amide Modify Urea Core to Amide longterm->amide linkers Use Cyclic Linkers longterm->linkers

References

Technical Support Center: Optimizing Soluble Epoxide Hydrolase (sEH) Inhibitor Residence Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of soluble epoxide hydrolase (sEH) inhibitor residence time.

Frequently Asked Questions (FAQs)

Q1: What is drug-target residence time and why is it important for sEH inhibitors?

A1: Drug-target residence time (τ) is the duration for which a drug molecule remains bound to its target protein.[1][2] It is calculated as the reciprocal of the dissociation rate constant (k_off) (τ = 1/k_off).[1][2] For sEH inhibitors, a longer residence time is often a better predictor of in vivo efficacy than traditional metrics like IC50 or Ki.[1] Prolonged residence time leads to sustained target occupancy, which can translate to a more durable pharmacological effect.

Q2: What are the key structural features of sEH that influence inhibitor binding and residence time?

A2: The sEH enzyme possesses a catalytic triad (Asp333, His523, and Asp495) within an L-shaped binding pocket. Key interactions influencing inhibitor binding include:

  • Hydrogen Bonding: The urea carbonyl of many inhibitors forms hydrogen bonds with Tyr381 and Tyr465. One of the urea nitrogens acts as a hydrogen bond donor to the catalytic Asp333.

  • Hydrophobic Pockets: The binding site contains two hydrophobic subpockets that accommodate various inhibitor scaffolds. Desolvation of these pockets upon inhibitor binding is a significant factor in achieving high affinity.

  • Fluorophilic Regions: Evidence suggests the presence of fluorophilic regions within the binding pocket, which can be exploited to enhance binding.

Q3: What are common medicinal chemistry strategies to increase the residence time of sEH inhibitors?

A3: Several strategies can be employed to prolong the residence time of sEH inhibitors:

  • Increasing Steric Bulk: In certain inhibitor series, increasing the size of substituents (e.g., at the R2 position) can lead to a longer residence time.

  • Conformational Restriction: Introducing rigid elements, such as cyclopropyl groups, can improve potency and residence time by reducing the entropic penalty of binding.

  • Enhancing Aromatic Stacking: Optimizing aromatic interactions within the binding pocket can contribute to slower dissociation.

  • Disrupting Water Networks: Displacing key water molecules within the protein's active site upon inhibitor binding can lead to a more stable drug-target complex.

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with the target enzyme is an effective strategy for achieving very long, or even irreversible, target engagement.

Q4: How do the physical properties of sEH inhibitors, such as solubility, affect residence time optimization?

A4: While not directly impacting the intrinsic dissociation rate, poor physical properties like low aqueous solubility and high melting points can hinder the development of sEH inhibitors. Highly potent inhibitors, particularly those based on a 1,3-disubstituted urea scaffold, often suffer from poor solubility, which complicates formulation and can lead to poor bioavailability. Efforts to improve these properties, for instance by introducing polar heterocycles, are crucial but must be balanced against potential negative impacts on potency and residence time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low inhibitor potency (high IC50/Ki) despite predicted good binding. Incorrect assay conditions (pH, buffer composition).Enzyme instability or aggregation.Inaccurate compound concentration.Verify assay buffer is at the optimal pH for sEH activity (typically pH 7.4).Ensure the enzyme is properly handled and stored; consider adding stabilizing agents like glycerol.Confirm compound purity and concentration using analytical methods (e.g., LC-MS, NMR).
Short residence time despite high affinity (low Ki). The inhibitor may have a fast on-rate and a fast off-rate.The binding mechanism may be simple one-step, with a low energy barrier for dissociation.Focus on structural modifications that introduce conformational changes upon binding (induced fit) or form additional stabilizing interactions to increase the transition state energy for dissociation.
Difficulty in measuring residence time due to rapid dissociation. The dissociation is too fast for the chosen assay method (e.g., manual dilution).The inhibitor concentration used for complex formation was not high enough.Utilize a continuous, real-time assay format like a fluorescence-based assay with rapid mixing capabilities.Ensure the pre-incubation of the enzyme and inhibitor is at a concentration well above the Ki (e.g., 10-100 fold) to ensure maximal complex formation.
Inconsistent results in residence time assays. Substrate interference in the assay.Instability of the inhibitor under assay conditions.For competitive inhibitors, ensure the substrate concentration is low relative to its Km to minimize competition during the dissociation phase.Assess the chemical stability of your inhibitor in the assay buffer over the time course of the experiment.
Poor correlation between in vitro residence time and in vivo efficacy. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).High plasma protein binding, reducing the free concentration of the inhibitor.The inhibitor may have significant off-target effects.Optimize the pharmacokinetic profile of the inhibitor series.Measure the extent of plasma protein binding and aim for compounds with a reasonable free fraction.Profile the inhibitor against a panel of relevant off-targets.

Data Presentation

Table 1: Impact of R2 Substituent Modification on Human sEH Inhibitor Potency and Residence Time

InhibitorR2 SubstituentKi (nM)k_off (min⁻¹)Residence Time (τ, min)
4 Isopropyl6.3 ± 0.50.20 ± 0.025.0
7 tert-Butyl1.8 ± 0.10.09 ± 0.0111.1
18 (TPPU) 4-(trifluoromethoxy)phenyl3.5 ± 0.30.035 ± 0.00228.6
19 1-adamantyl1.5 ± 0.10.023 ± 0.00243.5
21 1-naphthyl1.2 ± 0.10.015 ± 0.00166.7

Data synthesized from the literature. This table illustrates that increasing the size and hydrophobicity of the R2 substituent generally leads to a lower dissociation rate and thus a longer residence time.

Table 2: Effect of Heterocycle Incorporation on the Physical Properties and Potency of sEH Inhibitors

InhibitorR2 SubstituentSolubility (µg/mL at pH 7.4)Potency (IC50, nM)
2 Cyclohexyl0.4 ± 0.12.1 ± 0.1
4 Tetrahydropyranyl11.3 ± 0.51.2 ± 0.1
11 1-Methyl-4-piperidyl> 2001.5 ± 0.1
13 4-Morpholinyl> 2001.8 ± 0.2

Data synthesized from the literature. This table demonstrates that incorporating polar heterocyclic groups can dramatically improve aqueous solubility while maintaining high potency.

Experimental Protocols

1. Determination of sEH Inhibitor Residence Time using a Jump-Dilution Method

This protocol is adapted from established methods for measuring enzyme inhibitor dissociation rates.

  • Objective: To measure the dissociation rate constant (k_off) of an sEH inhibitor.

  • Materials:

    • Purified recombinant human sEH.

    • sEH inhibitor of interest.

    • Fluorescent sEH substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

    • Assay Buffer: e.g., 25 mM Bis-Tris pH 7.0 with 0.1 mg/mL BSA.

    • 96- or 384-well black microplates.

    • Plate reader capable of fluorescence measurement (Excitation: ~330 nm, Emission: ~465 nm).

  • Procedure:

    • Complex Formation (Pre-incubation): Incubate the sEH enzyme with a saturating concentration of the inhibitor (e.g., 10-100 times its Ki) in a small volume for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at room temperature).

    • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into assay buffer containing the fluorescent substrate (PHOME). This dilution reduces the free inhibitor concentration to negligible levels, preventing significant re-binding.

    • Monitor Enzyme Activity: Immediately begin monitoring the increase in fluorescence over time in a plate reader. As the inhibitor dissociates from the enzyme, the enzyme becomes active and processes the substrate, leading to a fluorescent signal.

    • Data Analysis: Fit the resulting progress curves (fluorescence vs. time) to a single exponential equation to determine the observed rate constant (k_obs), which approximates k_off under these conditions. The residence time (τ) is then calculated as 1/k_off.

2. In Vivo Target Occupancy Assessment using a Displacement Assay

This protocol provides a conceptual framework for an advanced in vivo experiment.

  • Objective: To estimate the amount of target-bound sEH inhibitor in vivo over time.

  • Principle: A "loading" inhibitor (Inhibitor A) is administered to an animal. At a later time point, a second, potent "displacement" inhibitor (Inhibitor B) with a known rapid on-rate is administered. The amount of Inhibitor A displaced from sEH into the plasma is then quantified.

  • Procedure:

    • Dosing: Administer the sEH inhibitor of interest (Inhibitor A) to a cohort of rodents (e.g., Sprague-Dawley rats) at a dose expected to achieve significant target saturation.

    • Time Course: At various time points post-dose (e.g., 2, 8, 24 hours), administer a high dose of a potent, fast-binding sEH inhibitor (Inhibitor B).

    • Sample Collection: Shortly after administering Inhibitor B, collect blood samples.

    • Quantification: Analyze the plasma concentrations of both Inhibitor A and Inhibitor B using a validated LC-MS/MS method. The increase in plasma concentration of Inhibitor A after the administration of Inhibitor B reflects the amount that was bound to the target.

    • Control Groups: Include control groups receiving only vehicle or only Inhibitor A to establish baseline plasma levels. sEH knockout mice can also be used as a negative control.

Mandatory Visualizations

sEH_Inhibition_Pathway cluster_0 sEH Catalytic Cycle cluster_1 Inhibitor Action sEH_free Free sEH sEH_ES sEH-Epoxide Complex sEH_free->sEH_ES Epoxide Substrate sEH_EI sEH-Inhibitor Complex (Inactive) sEH_free->sEH_EI Inhibitor (I) kon sEH_int Covalent Intermediate sEH_ES->sEH_int Nucleophilic Attack (Asp333) sEH_diol sEH-Diol Complex sEH_int->sEH_diol Hydrolysis (H₂O) sEH_diol->sEH_free Diol Product Release sEH_EI->sEH_free koff (1/τ)

Caption: Signaling pathway of sEH catalytic cycle and competitive inhibition.

Residence_Time_Workflow preincubation 1. Complex Formation (E + I ⇌ EI) dilution 2. Jump Dilution (Dilute EI complex) preincubation->dilution monitoring 3. Monitor Activity (Add Substrate, Measure Product) dilution->monitoring analysis 4. Data Analysis (Fit progress curve to P = V₀t + (Vss-V₀)(1-e^(-k_obs*t))/k_obs) monitoring->analysis result Calculate Residence Time (τ = 1/k_obs) analysis->result

Caption: Experimental workflow for determining residence time via jump-dilution.

Structure_Property_Relationship start Initial sEH Inhibitor (e.g., Urea Scaffold) mod Structural Modification start->mod res_time Increased Residence Time mod->res_time + Steric Bulk + H-Bonds solubility Improved Solubility mod->solubility + Polar Groups (e.g., Heterocycles) dec_potency Decreased Potency mod->dec_potency potency Maintained/Improved Potency pk Optimized PK Profile poor_pk Poor PK Properties

Caption: Logical relationships in sEH inhibitor optimization.

References

Validation & Comparative

A Comparative Guide to (Rac)-EC5026 and Other Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-EC5026 with other prominent soluble epoxide hydrolase (sEH) inhibitors. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes biologically active epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological properties, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects. By inhibiting sEH, the levels of endogenous EETs are increased, offering a promising therapeutic strategy for a variety of diseases, including neuropathic pain, hypertension, and inflammatory disorders.

This compound is a potent, orally active sEH inhibitor that has shown promise in preclinical and early clinical development as a non-opioid analgesic for the treatment of chronic pain.[1][2][3][4] This guide compares this compound to other well-characterized sEH inhibitors, providing key data on their inhibitory potency, pharmacokinetic profiles, and mechanisms of action.

Data Presentation: Quantitative Comparison of sEH Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other selected sEH inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50/Ki) of sEH Inhibitors

InhibitorHuman sEHMouse sEHRat sEHMonkey sEH
This compound Ki: 0.06 nM---
TPPU IC50: 3.7 nM, 45 nMIC50: 2.8 nMIC50: 79 nMIC50: 16 nM, 37 nM
TPAU IC50: 1.1 nM---
APAU (AR9281) IC50: 13.8 nMIC50: 1.7 nMIC50: 6 nM-
t-AUCB IC50: 1.3 nM, 0.5 nMIC50: 8 nMIC50: 8 nM-
CUDA IC50: 112 nMIC50: 11.1 nM--
GSK2256294 IC50: 27 pMIC50: 189 pMIC50: 61 pM-

Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources.[5]

Table 2: Pharmacokinetic Parameters of sEH Inhibitors

InhibitorSpeciesDoseCmaxTmaxT1/2AUC
This compound Human8-24 mg (single dose)Dose-proportional increase-41.8 - 59.1 hDose-proportional increase
TPPU Mouse0.3 mg/kg (oral)~1700 nM-37 h-
TPAU Cynomolgus Monkey0.1 - 3 mg/kg (oral)Dose-dependent increase---
APAU Mouse1 mg/kg (oral)>IC50~30 min--
t-AUCB Mouse0.1 mg/kg (oral)30 nmol/L20 min--
GSK2256294 Human2-20 mg (single dose)Dose-dependent increase-25 - 43 h-

Note: Pharmacokinetic parameters are highly dependent on the animal model, formulation, and route of administration. This table provides a general comparison. Data is compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Signaling Pathway of sEH Inhibition

The primary mechanism of action for sEH inhibitors is the stabilization of endogenous EETs. These lipid mediators then act on various downstream targets to elicit their physiological effects. The diagram below illustrates the signaling pathway.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Cellular_Effects Anti-inflammatory, Analgesic, Vasodilatory Effects EETs->Cellular_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs sEH_Inhibitors This compound & Other sEH Inhibitors sEH_Inhibitors->sEH

Caption: sEH Inhibition Signaling Pathway

Experimental Workflow for sEH Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel sEH inhibitors.

sEH_Inhibitor_Workflow Start Start: Candidate Inhibitor Synthesis In_Vitro In Vitro Screening: IC50 Determination (Human, Mouse, Rat sEH) Start->In_Vitro PK_Studies Pharmacokinetic Studies (Rodent Models) In_Vitro->PK_Studies In_Vivo In Vivo Efficacy Models (e.g., Neuropathic Pain) PK_Studies->In_Vivo Tox_Studies Toxicology and Safety Pharmacology In_Vivo->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt Lead_Opt->In_Vitro Iterative Refinement Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

Caption: Preclinical sEH Inhibitor Evaluation Workflow

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of inhibitors. Below are representative methodologies for key experiments.

In Vitro sEH Inhibitory Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

Principle: This assay utilizes a non-fluorescent sEH substrate that is hydrolyzed by the enzyme to produce a fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

Materials:

  • Recombinant human, mouse, or rat sEH

  • sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound and positive control inhibitor (e.g., 1,3-dicyclohexylurea - DCU)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Add a fixed amount of recombinant sEH to each well of the microplate.

  • Add the diluted test compounds or positive control to the respective wells and incubate for a defined period (e.g., 5 minutes at 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of CMNPC hydrolysis).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an sEH inhibitor after oral administration.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Formulate the sEH inhibitor in a suitable vehicle for oral administration (e.g., polyethylene glycol 400, corn oil).

  • Administer a single oral dose of the inhibitor to the animals.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing via tail vein or other appropriate methods.

  • Process the blood samples to separate plasma.

  • Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters including Cmax, Tmax, T1/2, and AUC using appropriate software.

In Vivo Efficacy Study in a Neuropathic Pain Model (e.g., Streptozotocin-induced Diabetic Neuropathy)

Objective: To evaluate the analgesic efficacy of an sEH inhibitor in a rodent model of neuropathic pain.

Animals:

  • Male Sprague-Dawley rats.

Procedure:

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).

  • Monitor blood glucose levels to confirm the diabetic state.

  • After the development of neuropathic pain (typically 2-4 weeks post-STZ), assess baseline mechanical allodynia using von Frey filaments.

  • Administer the sEH inhibitor or vehicle orally to the diabetic rats.

  • Measure the paw withdrawal threshold in response to von Frey filament stimulation at various time points after drug administration.

  • Compare the paw withdrawal thresholds of the treated group to the vehicle control group to determine the analgesic effect of the inhibitor.

Conclusion

This compound emerges as a highly potent sEH inhibitor with a favorable pharmacokinetic profile in early human trials, supporting its development as a once-daily oral analgesic. When compared to other sEH inhibitors, this compound demonstrates picomolar to low nanomolar potency, which is comparable to or exceeds that of many other compounds in its class. Its long half-life is a significant advantage for clinical applications.

The provided data and protocols offer a framework for researchers to design and interpret studies involving sEH inhibitors. The choice of a specific inhibitor will depend on the research question, the animal model being used, and the desired pharmacokinetic properties. This guide serves as a valuable resource for the continued exploration of sEH inhibition as a therapeutic strategy.

References

A Head-to-Head Comparison of (Rac)-EC5026 and t-TUCB: Efficacy as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two prominent soluble epoxide hydrolase (sEH) inhibitors: (Rac)-EC5026 and trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB). Both compounds are under investigation for their therapeutic potential in treating a variety of conditions, most notably neuropathic pain and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective potencies and in vivo effects, supported by experimental data and protocols.

Mechanism of Action: Targeting Soluble Epoxide Hydrolase

Both this compound and t-TUCB function by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] This enzyme is responsible for the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, both compounds increase the bioavailability of EETs, thereby enhancing their therapeutic effects. This shared mechanism of action makes them promising candidates for non-opioid pain management and the treatment of inflammatory diseases.

Quantitative Efficacy: A Comparative Analysis

The inhibitory potency of this compound and t-TUCB against sEH has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data for a direct comparison.

Table 1: In Vitro Inhibitory Potency (IC50) against Soluble Epoxide Hydrolase

CompoundEnzyme SourceIC50 Value
This compound Human sEH< 0.05 nM
t-TUCB Human sEH4.0 nM
t-TUCB Rat sEH4.6 ± 0.4 nM

Data compiled from multiple sources. Note that direct comparison is most accurate when assays are performed under identical conditions.

Table 2: In Vivo Efficacy in Rodent Models of Neuropathic Pain

CompoundAnimal ModelEfficacy EndpointEffective Dose Range
This compound Rat, Chemotherapy-Induced Neuropathic PainReversal of mechanical allodynia0.3 - 3 mg/kg (oral)
t-TUCB Rat, Diabetic Neuropathy & Inflammatory PainReversal of mechanical allodynia3 - 10 mg/kg (oral)

Experimental Protocols

To provide a thorough understanding of the presented data, detailed methodologies for the key experiments are outlined below.

In Vitro IC50 Determination: Fluorescent-Based Assay

The half-maximal inhibitory concentration (IC50) of the compounds against sEH is determined using a sensitive fluorescent-based assay.

1. Recombinant Enzyme Preparation:

  • Recombinant human or murine sEH is expressed in a suitable expression system, such as baculovirus-infected insect cells or E. coli.

  • The enzyme is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Assay Protocol:

  • The assay is performed in a 96-well microplate format.

  • Recombinant sEH (e.g., 1 nM human sEH or 2 nM mouse sEH) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or t-TUCB) for 5 minutes at 30°C in a buffer solution (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA).

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), at a final concentration of 5 µM.

  • The hydrolysis of the substrate by sEH generates a fluorescent product. The increase in fluorescence is monitored over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • The rate of reaction is calculated from the linear portion of the fluorescence curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Assessment: Rodent Models of Neuropathic Pain

The analgesic efficacy of this compound and t-TUCB is evaluated in established rodent models of neuropathic pain.

1. Animal Models:

  • Chemotherapy-Induced Neuropathic Pain (for EC5026): Neuropathic pain is induced in Sprague-Dawley rats by the administration of a chemotherapeutic agent, such as paclitaxel or oxaliplatin.

  • Streptozotocin-Induced Diabetic Neuropathy (for t-TUCB): Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ), which destroys pancreatic β-cells and leads to hyperglycemia and subsequent neuropathy.

2. Drug Administration:

  • The test compounds, this compound or t-TUCB, are formulated in a suitable vehicle (e.g., polyethylene glycol 400) for oral administration (gavage).

  • Animals receive a single dose of the compound or vehicle control.

3. Behavioral Testing (Von Frey Test for Mechanical Allodynia):

  • Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

  • Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined as the minimal force required to elicit a brisk withdrawal response.

  • Measurements are taken before and at various time points after drug administration to assess the analgesic effect.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

sEH_Inhibition_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Therapeutic_Effects Therapeutic Effects: - Analgesia - Anti-inflammation EETs->Therapeutic_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive Metabolites) sEH->DHETs Inhibitors This compound or t-TUCB Inhibitors->sEH Inhibition

Caption: Signaling pathway of sEH inhibition.

Experimental_Workflow cluster_invitro In Vitro IC50 Assay cluster_invivo In Vivo Efficacy Study Recombinant_sEH 1. Prepare Recombinant sEH Inhibitor_Incubation 2. Incubate sEH with Inhibitor Recombinant_sEH->Inhibitor_Incubation Substrate_Addition 3. Add Fluorescent Substrate Inhibitor_Incubation->Substrate_Addition Fluorescence_Measurement 4. Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calculation 5. Calculate IC50 Fluorescence_Measurement->IC50_Calculation Induce_Neuropathy 1. Induce Neuropathic Pain in Rats Drug_Administration 2. Administer Compound Orally Induce_Neuropathy->Drug_Administration Behavioral_Testing 3. Assess Mechanical Allodynia (Von Frey Test) Drug_Administration->Behavioral_Testing Data_Analysis 4. Analyze Paw Withdrawal Thresholds Behavioral_Testing->Data_Analysis

Caption: Workflow for efficacy evaluation.

References

A Head-to-Head Comparison of (Rac)-EC5026 and TPPU in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Soluble Epoxide Hydrolase Inhibitors

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. A promising class of novel analgesics, soluble epoxide hydrolase (sEH) inhibitors, has emerged, offering a distinct mechanism of action. These inhibitors work by stabilizing endogenous anti-inflammatory and analgesic lipid mediators known as epoxy fatty acids (EpFAs). This guide provides a detailed comparison of two prominent sEH inhibitors, (Rac)-EC5026 and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), based on available preclinical data in rodent models of neuropathic pain.

Mechanism of Action: A Shared Pathway to Pain Relief

Both this compound and TPPU exert their analgesic effects by inhibiting the soluble epoxide hydrolase enzyme.[1] sEH is responsible for the degradation of EpFAs, such as epoxyeicosatrienoic acids (EETs), into less active diols.[1] By blocking sEH, these inhibitors increase the bioavailability of EpFAs, which in turn reduces neuroinflammation and pain signaling.[1] This mechanism is distinct from that of opioids and gabapentinoids, suggesting a potential for a better side-effect profile and efficacy in patients who do not respond to current therapies.[2]

sEH_Inhibitor_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Analgesia Analgesic & Anti-inflammatory Effects EpFAs->Analgesia Diols Diols (Less Active) sEH->Diols Inhibitors This compound / TPPU Inhibitors->sEH

Figure 1: Mechanism of action of sEH inhibitors. This compound and TPPU block the sEH enzyme, increasing levels of analgesic EpFAs.

Comparative Efficacy in Neuropathic Pain Models

While direct head-to-head studies are limited, data from various preclinical models allow for an indirect comparison of the efficacy of this compound and TPPU.

Chemotherapy-Induced Neuropathic Pain (CINP)

This compound has demonstrated dose-dependent efficacy in reversing mechanical allodynia in rat models of CINP induced by several chemotherapeutic agents, including oxaliplatin, paclitaxel, and vincristine.[3] TPPU has also shown significant efficacy in a nab-paclitaxel-induced CINP model in rats, restoring both mechanical and thermal pain thresholds.

Table 1: Efficacy of this compound and TPPU in Chemotherapy-Induced Neuropathic Pain (Rat Models)

CompoundChemotherapy AgentModel SpeciesDosingKey FindingsReference
This compound OxaliplatinSprague-Dawley Rat0.3 - 3 mg/kg, p.o.Significantly increased paw withdrawal thresholds.
PaclitaxelSprague-Dawley Rat1 - 3 mg/kg, p.o.Dose-dependently improved paw withdrawal thresholds.
VincristineSprague-Dawley Rat1 - 3 mg/kg, p.o.Efficacious, with the highest dose showing a long duration of effect.
TPPU Nab-PaclitaxelSprague-Dawley Rat3 mg/kg/day, i.p.Restored mechanical and thermal pain thresholds.
Diabetic Neuropathic Pain

Both compounds have been evaluated in streptozotocin (STZ)-induced models of diabetic neuropathy. TPPU has been shown to be effective in this model, with repeated dosing not leading to tolerance. While specific data for this compound in a diabetic neuropathy model was not found in the reviewed literature, its broad efficacy in other neuropathic pain models suggests potential effectiveness.

Other Neuropathic Pain Models

In a chronic constriction injury (CCI) model in rats, this compound was found to be superior to pregabalin in blocking mechanical allodynia at 10- to 20-fold lower doses.

Pharmacokinetic Profile

A comparison of the pharmacokinetic (PK) parameters in rats suggests differences in their absorption, distribution, metabolism, and excretion profiles. This compound was selected as a clinical candidate due to its shorter in vivo half-life compared to other potent analogs, which is considered a desirable trait for a first-in-class compound to avoid potential breakthrough pain if a dose is missed.

Table 2: Pharmacokinetic Parameters of this compound and TPPU in Rats

ParameterThis compoundTPPU
Species Sprague-Dawley RatSprague-Dawley Rat
Dose 0.1 mg/kg, p.o.Not specified in direct comparison
Tmax (h) 4.0 ± 2.4Not available
Cmax (ng/mL) 2.5 ± 0.6Not available
AUC (ng*h/mL) 32.5 ± 5.0Not available
t1/2 (h) 11.2 ± 2.1Considered more stable in vivo
Reference

Note: Direct comparative PK data under identical conditions is limited. The data for TPPU's stability is qualitative from a study comparing multiple sEH inhibitors.

In Vitro Potency

The inhibitory potency against the target enzyme, sEH, is a critical parameter. TPPU has a reported IC50 of 4.6 ± 0.4 nM for the rat recombinant sEH enzyme. While a specific IC50 value for this compound against rat sEH was not explicitly found in the reviewed literature, it is described as an exceptionally potent inhibitor that acts at picomolar concentrations.

Experimental Protocols

Chemotherapy-Induced Neuropathic Pain (CINP) Model

A common method for inducing CINP in rats involves the intraperitoneal (i.p.) injection of a chemotherapeutic agent.

CINP_Workflow start Acclimatization of Sprague-Dawley Rats baseline Baseline Behavioral Testing (e.g., von Frey test) start->baseline induction Induction of Neuropathy (e.g., i.p. injection of Oxaliplatin 6 mg/kg) baseline->induction development Pain Development Period (several days to weeks) induction->development treatment Drug Administration (this compound or TPPU, p.o. or i.p.) development->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment analysis Data Analysis post_treatment->analysis

Figure 2: General experimental workflow for CINP models.
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Inducing Agent: For oxaliplatin-induced neuropathy, a single i.p. injection of 6 mg/kg can be used. For nab-paclitaxel, four alternating daily i.p. injections of 2.47 mg/kg have been reported.

  • Pain Assessment: Mechanical allodynia is assessed using the von Frey test.

Diabetic Neuropathic Pain Model

This model is typically induced by a single i.p. injection of streptozotocin (STZ).

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: A single i.p. injection of STZ (50-75 mg/kg) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels.

  • Pain Assessment: Mechanical allodynia is measured using the von Frey test.

Von Frey Test for Mechanical Allodynia

The von Frey test is a standard method to assess mechanical sensitivity.

  • Apparatus: Calibrated von Frey filaments of varying stiffness.

  • Procedure: Rats are placed on a wire mesh surface. The filaments are applied to the plantar surface of the hind paw with increasing force until the paw is withdrawn. The 50% paw withdrawal threshold is often calculated using the up-down method.

Von_Frey_Test cluster_0 Testing Environment cluster_1 Stimulus Application cluster_2 Response Rat Rat on Wire Mesh Application Apply to Hind Paw Filament Von Frey Filament Withdrawal Paw Withdrawal

Figure 3: Logical relationship in the von Frey test.

Conclusion

Both this compound and TPPU are potent sEH inhibitors with demonstrated efficacy in preclinical models of neuropathic pain. This compound has been extensively studied in various CINP models and has shown superiority to pregabalin in a CCI model. TPPU is also effective in CINP and diabetic neuropathy models and is noted for its lack of tolerance development with repeated dosing.

The selection of this compound for clinical development was influenced by its favorable pharmacokinetic profile, particularly its moderate in vivo half-life. This highlights the importance of considering both efficacy and pharmacokinetics in drug development. While the available data suggests both compounds are promising candidates, further direct comparative studies would be beneficial to definitively establish their relative therapeutic potential for treating neuropathic pain. The distinct mechanism of action of sEH inhibitors holds significant promise for a new generation of analgesics that may overcome the limitations of existing therapies.

References

A Preclinical Head-to-Head Comparison: (Rac)-EC5026 and Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical efficacy of the novel soluble epoxide hydrolase inhibitor, (Rac)-EC5026, and the established neuropathic pain therapeutic, gabapentin. This guide synthesizes available experimental data to illuminate the therapeutic potential and mechanistic distinctions of these two compounds.

Executive Summary

Neuropathic pain remains a significant clinical challenge, with existing therapies often providing limited efficacy and dose-limiting side effects. This guide provides a comparative analysis of this compound, a novel, non-opioid analgesic, and gabapentin, a widely prescribed treatment for neuropathic pain. While direct head-to-head preclinical studies are not yet published, this comparison draws on data from studies evaluating each compound in similar models of neuropathic pain, with a particular focus on a study comparing EC5026 to the closely related gabapentinoid, pregabalin. The available evidence suggests that this compound demonstrates significant potential as a potent analgesic for neuropathic pain, with a distinct mechanism of action that may offer advantages over existing therapies.

Mechanism of Action

The divergent mechanisms of action of this compound and gabapentin underpin their distinct pharmacological profiles.

This compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] The inhibition of sEH prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[3] Increased levels of EETs are thought to contribute to the resolution of neuroinflammation and pain.[3][4] This mechanism of action represents a novel approach to pain management that is distinct from traditional analgesics.

Gabapentin , a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not act directly on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels in the central nervous system. This interaction is believed to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

While a direct comparative study between this compound and gabapentin is not available, a key study evaluated the efficacy of EC5026 against pregabalin, a second-generation gabapentinoid with a similar mechanism of action to gabapentin, in a rat model of chronic constriction injury (CCI), a well-established model of neuropathic pain.

Quantitative Efficacy Data

The following table summarizes the key findings from a preclinical study comparing EC5026 to pregabalin in the CCI model of neuropathic pain in rats.

CompoundDoseAnimal ModelKey Efficacy EndpointResults
This compound 3 mg/kg, p.o.Chronic Constriction Injury (Rat)Reversal of Mechanical Allodynia (von Frey Test)Superior to pregabalin at a 10-fold lower dose.
Pregabalin 30 mg/kg, p.o.Chronic Constriction Injury (Rat)Reversal of Mechanical Allodynia (von Frey Test)Less effective than EC5026 at the tested doses.
Gabapentin 30-100 mg/kg, p.o.Chronic Constriction Injury (Rat)Reversal of Mechanical Allodynia (von Frey Test)Dose-dependent reversal of mechanical allodynia.

Note: Data for gabapentin is derived from a separate study in the same animal model to provide a relevant benchmark.

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model to induce neuropathic pain in rodents.

Objective: To create a peripheral nerve injury that results in persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.

Procedure:

  • Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.

  • Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The degree of constriction is critical to induce nerve irritation without completely arresting blood flow.

  • Wound Closure: The muscle and skin are closed in layers using sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, are typically assessed starting several days after surgery.

von Frey Test for Mechanical Allodynia

The von Frey test is a standard behavioral assay to assess sensitivity to mechanical stimuli.

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

  • Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for a defined period (e.g., 15-30 minutes).

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using a statistical method, such as the up-down method, to determine the force at which the animal has a 50% probability of withdrawing its paw.

Signaling Pathway Diagrams

EC5026_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Analgesic, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition Gabapentin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta1 α2δ-1 subunit Vesicles Synaptic Vesicles (containing Glutamate) VGCC->Vesicles Triggers Ca_ion Ca²⁺ Ca_ion->VGCC Influx Glutamate_release Glutamate Release Vesicles->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Gabapentin Gabapentin Gabapentin->alpha2delta1 Binds to and inhibits Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Neuronal_excitation Neuronal Excitation Glutamate_receptor->Neuronal_excitation

References

Comparative Selectivity Profile of (Rac)-EC5026 Against Other Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026 is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids. [1][2][3][4] Developed as a non-opioid analgesic, its efficacy and safety are critically dependent on its specificity for sEH over other hydrolases in the human proteome. This guide provides a comparative overview of the cross-reactivity of this compound, supported by available data and general findings for its structural class.

High Selectivity of this compound

While detailed quantitative data from broad-panel screening of this compound against a wide range of hydrolases is not publicly available, developmental studies have confirmed its high selectivity. It has been reported that "EC5026 has proven selective for sEH when screened against a large receptor panel in vitro," indicating a low potential for off-target effects.[1] This high selectivity is a key attribute that minimizes the risk of drug-drug interactions and other adverse effects.

Cross-Reactivity Profile

Based on the available information and the broader context of urea-based sEH inhibitors, the selectivity profile of this compound can be summarized as follows:

Target HydrolaseThis compound ActivitySupporting Evidence
Soluble Epoxide Hydrolase (sEH) Potent Inhibition (Ki = 0.06 nM) Primary target; extensive research confirms high-affinity binding.
Microsomal Epoxide Hydrolase (mEH) Negligible InhibitionsEH and mEH have diverged evolutionarily, allowing for high differential selectivity.
Fatty Acid Amide Hydrolase (FAAH) Weak to Negligible InhibitionWhile some urea-based sEH inhibitors show cross-reactivity with FAAH, highly optimized inhibitors like EC5026 are designed for selectivity.
Other Serine Hydrolases Low to Negligible InhibitionBroad-spectrum screening of similar inhibitors against serine hydrolases generally shows high selectivity for sEH.

Signaling Pathway of sEH Inhibition

The therapeutic effects of this compound are mediated through the inhibition of sEH, which in turn stabilizes endogenous epoxy fatty acids (EpFAs). These EpFAs have potent anti-inflammatory and analgesic properties.

sEH_Inhibition_Pathway cluster_0 Cellular Environment PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EpFA Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis Effects Anti-inflammatory & Analgesic Effects EpFA->Effects Diols Inactive Diols sEH->Diols EC5026 This compound EC5026->sEH Inhibition Hydrolase_Selectivity_Workflow cluster_workflow Hydrolase Inhibitor Selectivity Profiling start Start: Inhibitor Synthesis (this compound) primary_assay Primary Target Assay (sEH Inhibition) start->primary_assay selectivity_panel Broad Panel Screening (Other Hydrolases) primary_assay->selectivity_panel High Potency in_vitro_assays In Vitro Enzyme Assays (IC50 Determination) selectivity_panel->in_vitro_assays abpp Activity-Based Protein Profiling (ABPP in Cell Lysates) selectivity_panel->abpp data_analysis Data Analysis & Selectivity Assessment in_vitro_assays->data_analysis abpp->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Poor Selectivity end Selective Inhibitor Identified data_analysis->end High Selectivity lead_optimization->primary_assay

References

A Head-to-Head Comparison of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Backing of Next-Generation sEH Inhibitors.

The landscape of soluble epoxide hydrolase (sEH) inhibition is rapidly evolving, with a new generation of inhibitors demonstrating significant promise in preclinical and clinical settings for a range of indications, including neuropathic pain, inflammation, and cardiovascular diseases.[1][2][3] These novel compounds offer improved potency, selectivity, and pharmacokinetic profiles over earlier iterations. This guide provides a head-to-head comparison of key novel sEH inhibitors, supported by experimental data to inform research and development decisions.

Performance Data of Novel sEH Inhibitors

The following table summarizes the quantitative data for several novel sEH inhibitors, offering a comparative overview of their in vitro potency and, where available, their in vivo efficacy.

InhibitorTarget SpeciesIC50 (nM)Key In Vivo ModelNotable FindingsReference
TPPU Human, Monkey, Rat45 (human), 16 (monkey)Rodent models of pain, inflammation, Alzheimer's, and strokeBrain penetrant, reduces neuroinflammation and improves cognitive function in AD models.[4][5] Ameliorates arthritis symptoms by increasing regulatory T cells.
EC5026 RatNot explicitly statedDocetaxel-induced neuropathic pain in ratsEntered Phase Ib clinical trials in 2024 with no adverse effects reported to date. Prophylactic administration limits mechanical and cold sensitivities.
APAU RatLow nMDiabetic neuropathy and inflammatory pain in ratsMore potent and efficacious than celecoxib in reducing diabetic neuropathic and inflammatory pain.
t-AUCB RatLow nMDiabetic neuropathy and inflammatory pain in ratsEffective in both neuropathic and inflammatory pain models, though active at higher doses compared to APAU and t-TUCB.
t-TUCB RatLow nMDiabetic neuropathy and inflammatory pain in ratsDemonstrates dose-dependent reduction of allodynia in both pain models. Also shown to promote anti-inflammatory M2 macrophage polarization.
AMHDU Not specifiedPotent slow tight binding inhibitorInflammatory and diabetic neuropathy models in rodentsShows notable analgesic effects in both inflammatory and diabetic neuropathy models.
PTUPB Not specifiedNot explicitly statedAllergen-induced airway inflammationA multi-target inhibitor of both sEH and COX-2. Potentially useful where eosinophil and pain-associated inflammation coexist.

Signaling Pathway of Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase plays a critical role in the metabolism of endogenous lipid signaling molecules. Specifically, it hydrolyzes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, thereby enhancing their protective effects.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenases PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Anti-inflammatory, Analgesic, Vasodilatory Effects EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Pro-inflammatory, Reduced Activity DHETs->Effects_DHETs sEH_Inhibitors Novel sEH Inhibitors (e.g., TPPU, EC5026) sEH_Inhibitors->sEH

Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel sEH inhibitors. Below are outlines of key experimental protocols.

In Vitro sEH Inhibitor Screening Assay (Fluorometric)

This assay is a common method for determining the in vitro potency (IC50) of sEH inhibitors.

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a fluorescent product. The inhibitory activity of a test compound is measured by the reduction in fluorescence signal.

Materials:

  • Recombinant sEH enzyme

  • sEH assay buffer

  • Non-fluorescent sEH substrate

  • Test compounds and a known sEH inhibitor (positive control, e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the sEH assay buffer.

  • Reaction Setup: In a 96-well plate, the sEH enzyme, assay buffer, and either the test compound, positive control, or solvent control are added to respective wells.

  • Incubation: The plate is incubated at room temperature for a specified period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The sEH substrate is added to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence is measured kinetically over time at specific excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percent inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Evaluation in a Rodent Model of Neuropathic Pain

Animal models are essential for assessing the in vivo efficacy of sEH inhibitors.

Model: A common model is streptozotocin (STZ)-induced diabetic neuropathy in rats.

Procedure:

  • Induction of Neuropathy: Diabetes is induced in rats by a single intraperitoneal injection of STZ. The development of neuropathic pain is confirmed by testing for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Drug Administration: The sEH inhibitor is administered to the diabetic rats, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group and a positive control group (e.g., gabapentin) are also included.

  • Behavioral Testing: Mechanical allodynia is assessed at multiple time points after drug administration. The withdrawal threshold of the paw to the von Frey filaments is measured.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the plasma concentration of the inhibitor and its pharmacokinetic parameters (e.g., half-life, Cmax, AUC).

  • Data Analysis: The anti-allodynic effect of the sEH inhibitor is evaluated by comparing the paw withdrawal thresholds of the treated groups to the vehicle control group. Dose-response curves can be generated to determine the ED50 (effective dose for 50% of the maximal effect).

Experimental Workflow for sEH Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel sEH inhibitors.

sEH_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Selectivity Selectivity Profiling IC50->Selectivity PK Pharmacokinetics (PK) Selectivity->PK Efficacy Efficacy in Disease Models (e.g., Pain, Inflammation) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

(Rac)-EC5026: A New Generation of sEH Inhibition Surpassing First-Generation Compounds in Potency and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DAVIS, Calif. – Researchers and drug development professionals in the fields of pain and inflammation now have access to a comprehensive comparison of (Rac)-EC5026, a novel soluble epoxide hydrolase (sEH) inhibitor, and first-generation inhibitors of the same enzyme. This guide details the significant advantages of this compound in terms of potency, selectivity, and pharmacokinetic properties, supported by experimental data.

This compound is a potent, selective, and orally available inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, thereby offering a promising therapeutic strategy for a variety of conditions, including neuropathic and inflammatory pain.

Superior In Vitro Potency of this compound

This compound demonstrates significantly greater inhibitory potency against the human sEH enzyme compared to first-generation inhibitors, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA). First-generation sEH inhibitors are predominantly urea-based compounds that, while demonstrating the therapeutic potential of sEH inhibition, often suffer from limitations such as lower potency and suboptimal physicochemical properties.

CompoundTarget EnzymeIC50 (nM)Reference
This compound Human sEH0.89 [1]
AUDA (First-Generation)Human sEH69[2][3]
AUDA (First-Generation)Mouse sEH18[2][3]

Table 1: Comparative In Vitro Potency of sEH Inhibitors. The half-maximal inhibitory concentration (IC50) of this compound against human sEH is markedly lower than that of the first-generation inhibitor AUDA, indicating superior potency.

Enhanced Pharmacokinetic Profile for Improved In Vivo Efficacy

A key advantage of this compound over first-generation sEH inhibitors lies in its optimized pharmacokinetic profile. Early inhibitors like AUDA exhibited poor metabolic stability and limited water solubility, which hampered their in vivo application and oral bioavailability. This compound has been specifically designed to overcome these limitations, demonstrating excellent oral absorption and a long half-life, making it suitable for once-daily dosing.

ParameterThis compound (Human)AUDA (Mouse)Reference
Route of Administration OralIntraperitoneal/Oral
Tmax (Time to Peak Conc.) ~2-3 hours (in rats)~30 minutes
t1/2 (Half-life) 41.8 - 59.1 hours~2.5 hours (as metabolite of AUDA-BE)
Bioavailability (F%) 96% (in rats)Low (improved with ester derivatives)
Cmax (Peak Concentration) Dose-proportional increase (0.5 to 24 mg doses)Lower systemic exposure

Table 2: Comparative Pharmacokinetic Parameters. this compound exhibits a superior pharmacokinetic profile compared to the first-generation inhibitor AUDA, with a significantly longer half-life and high oral bioavailability in preclinical models, supporting its clinical development.

Signaling Pathway of sEH Inhibition

The therapeutic effects of this compound are mediated through the modulation of the arachidonic acid cascade. By inhibiting sEH, this compound prevents the degradation of anti-inflammatory EETs to their less active diol metabolites (dihydroxyeicosatrienoic acids or DHETs). This leads to an accumulation of EETs, which can then exert their analgesic and anti-inflammatory effects.

sEH_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 sEH-Mediated Degradation cluster_2 Therapeutic Intervention Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450 Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs EC5026 This compound EC5026->Inhibition

Figure 1: Mechanism of Action of this compound. this compound inhibits the sEH enzyme, preventing the breakdown of beneficial EETs and thereby enhancing their anti-inflammatory and analgesic effects.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the IC50 values of sEH inhibitors.

1. Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compounds (e.g., this compound, AUDA) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in sEH Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

  • Enzyme Preparation: Dilute the recombinant human sEH enzyme in cold sEH Assay Buffer to the desired concentration.

  • Assay Plate Preparation: Add the diluted test compounds and controls to the wells of the microplate.

  • Pre-incubation: Add the diluted sEH enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30 minutes or as an endpoint reading after a fixed time. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em: 330/465 nm for PHOME).

  • Data Analysis: Calculate the percentage of sEH inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds and Enzyme to 96-well Plate A->D B Dilute sEH Enzyme B->D C Prepare Substrate Solution F Initiate Reaction with Substrate C->F E Pre-incubate D->E E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Figure 2: Experimental Workflow for IC50 Determination. This diagram illustrates the key steps involved in the in vitro fluorescence-based assay to determine the inhibitory potency of sEH inhibitors.

In Vivo Efficacy in Pain Models

The superior properties of this compound have translated to robust efficacy in preclinical models of pain. In a spared nerve injury model in rats, a model of neuropathic pain, orally administered this compound demonstrated significant and dose-dependent analgesic effects. These in vivo studies are crucial for validating the therapeutic potential of sEH inhibitors and have been instrumental in advancing this compound into clinical trials.

Conclusion

The development of this compound marks a significant advancement in the field of sEH inhibition. Its superior potency, selectivity, and pharmacokinetic profile overcome the key limitations of first-generation inhibitors. The compelling preclinical data and the favorable safety profile observed in early clinical trials position this compound as a promising non-opioid therapeutic candidate for the management of pain and inflammatory diseases. Further clinical investigations are underway to fully elucidate its therapeutic potential in human patients.

References

A Comparative Guide to Non-Opioid Analgesics: (Rac)-EC5026 and Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop effective and non-addictive pain therapeutics has driven significant innovation in analgesic drug discovery. This guide provides a comparative overview of (Rac)-EC5026, a novel soluble epoxide hydrolase (sEH) inhibitor, and a promising class of alternative non-opioid analgesics, the adenylyl cyclase 1 (AC1) inhibitors. Additionally, the well-established analgesic, acetaminophen, is included as a benchmark for comparison. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective comparisons of performance based on available preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological pathways.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally active, small-molecule inhibitor of soluble epoxide hydrolase (sEH) currently under development as a non-opioid analgesic for neuropathic pain.[1][2] The mechanism of action of EC5026 centers on the modulation of the arachidonic acid cascade. Specifically, it prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[3] By inhibiting sEH, EC5026 increases the bioavailability of EETs, which in turn exert their therapeutic effects. Preclinical studies have demonstrated the efficacy of EC5026 in various models of neuropathic and inflammatory pain, and it has shown a favorable safety profile in Phase 1 clinical trials.

Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Analgesic, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs EC5026 This compound EC5026->sEH Inhibition

Figure 1: Mechanism of Action of this compound.

Alternative Non-Opioid Analgesics

This guide focuses on two distinct classes of non-opioid analgesics as alternatives to this compound: adenylyl cyclase 1 (AC1) inhibitors and the widely used analgesic, acetaminophen.

Adenylyl Cyclase 1 (AC1) Inhibitors (ST034307)

Adenylyl cyclase 1 (AC1) is a key enzyme in the central nervous system that is involved in pain signaling and synaptic plasticity. Inhibition of AC1 has emerged as a promising non-opioid strategy for the treatment of chronic pain. ST034307 is a selective inhibitor of AC1 that has demonstrated analgesic properties in preclinical models of inflammatory pain. By targeting a downstream signaling molecule, AC1 inhibitors offer a distinct mechanistic approach to pain management compared to sEH inhibitors.

GPCR G-protein Coupled Receptors (GPCRs) G_protein G-proteins GPCR->G_protein AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 cAMP cAMP AC1->cAMP ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Pain_Signaling Pain Signaling PKA->Pain_Signaling ST034307 ST034307 ST034307->AC1 Inhibition

Figure 2: Mechanism of Action of AC1 Inhibitors.

Acetaminophen

Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic. Its precise mechanism of action is not fully elucidated but is thought to involve the central nervous system. Theories suggest it may inhibit cyclooxygenase (COX) enzymes in the brain, modulate the endogenous cannabinoid system through its metabolite AM404, and interact with serotonergic pathways. Its distinct, multi-faceted mechanism and long history of clinical use make it a valuable comparator.

Acetaminophen Acetaminophen Metabolism Metabolism in Liver & Brain Acetaminophen->Metabolism COX_Inhibition Central COX Inhibition Acetaminophen->COX_Inhibition Serotonergic_Pathway Serotonergic Pathway Modulation Acetaminophen->Serotonergic_Pathway p_aminophenol p-aminophenol Metabolism->p_aminophenol AM404 AM404 p_aminophenol->AM404 Endocannabinoid_System Endocannabinoid System Modulation AM404->Endocannabinoid_System Analgesia Analgesia COX_Inhibition->Analgesia Endocannabinoid_System->Analgesia Serotonergic_Pathway->Analgesia

Figure 3: Putative Mechanisms of Action of Acetaminophen.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound, ST034307, and Acetaminophen based on available preclinical and clinical information. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency

CompoundTargetAssayPotency (Ki/IC50)Species
This compoundSoluble Epoxide Hydrolase (sEH)Inhibition of sEH activityKi: 0.06 nMNot Specified
ST034307Adenylyl Cyclase 1 (AC1)A23187-stimulated cAMP accumulationIC50: 2.3 µMHuman (HEK293 cells)
AcetaminophenCyclooxygenase-2 (COX-2)Inhibition of COX-2 activityIC50: 25.8 µMHuman (whole blood)
AcetaminophenCyclooxygenase-1 (COX-1)Inhibition of COX-1 activityIC50: 113.7 µMHuman (whole blood)

Table 2: Preclinical Analgesic Efficacy

CompoundPain ModelSpeciesRoute of AdministrationEffective Dose
This compoundChemotherapy-Induced Neuropathic Pain (CIPN)RatOral0.3 - 3 mg/kg
This compoundChronic Constriction Injury (CCI)RatOral0.3 - 3 mg/kg
ST034307Formalin-Induced Inflammatory Pain (Phase II)MouseSubcutaneousED50: 6.88 mg/kg
ST034307CFA-Induced Inflammatory PainMouseIntrathecalED50: 0.28 µg
AcetaminophenFormalin-Induced Inflammatory Pain (Phase I & II)MouseOral200 - 600 mg/kg
AcetaminophenPostoperative Pain (Plantar Incision)RatOral30 - 180 mg/kg

Table 3: Pharmacokinetic Parameters

CompoundSpeciesRoute of AdministrationCmaxTmaxHalf-life (t1/2)Bioavailability
This compoundRatOral-2-3 h-96%
This compoundDogOral-2-3 h-59-75%
This compoundHumanOral (8 mg)--41.8 - 59.1 h-
ST034307MouseSubcutaneous (10 mg/kg)~250 ng/mL~60 min--

Data not available is denoted by "-".

Experimental Protocols

Detailed methodologies for key preclinical pain models cited in this guide are provided below.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus.

cluster_0 Von Frey Test Workflow Acclimatization 1. Acclimatize animal on wire mesh floor Stimulation 2. Apply von Frey filament to plantar surface of hind paw Acclimatization->Stimulation Observation 3. Observe for paw withdrawal, licking, or flinching Stimulation->Observation Recording 4. Record the filament force that elicits a response Observation->Recording Up_Down 5. Use up-down method to determine 50% withdrawal threshold Recording->Up_Down

Figure 4: Von Frey Test Workflow.

Protocol:

  • Place the animal in an individual plexiglass chamber on an elevated wire mesh floor.

  • Allow the animal to acclimate for at least 15-30 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw, licking, or flinching.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Hot Plate Test for Thermal Nociception

This test measures the latency of response to a thermal stimulus.

Protocol:

  • Place the animal on a heated plate maintained at a constant temperature (e.g., 52-55°C).

  • Start a timer immediately upon placing the animal on the plate.

  • Observe the animal for nocifensive behaviors such as paw licking, jumping, or vocalization.

  • Record the latency to the first nocifensive behavior.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

Formalin Test for Inflammatory Pain

This model assesses both acute and tonic inflammatory pain.

cluster_1 Formalin Test Procedure Acclimatization 1. Acclimatize animal in observation chamber Injection 2. Subcutaneous injection of formalin into hind paw Acclimatization->Injection Phase1 3. Record licking/biting duration (Phase I: 0-5 min) Injection->Phase1 Quiescent 4. Quiescent period (5-15 min) Phase1->Quiescent Phase2 5. Record licking/biting duration (Phase II: 15-40 min) Quiescent->Phase2

Figure 5: Formalin Test Procedure.

Protocol:

  • Acclimatize the animal in a clear observation chamber.

  • Inject a dilute solution of formalin (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the chamber and start a timer.

  • Record the cumulative time spent licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes) representing acute nociception, and Phase II (15-40 minutes) reflecting inflammatory pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model induces a peripheral nerve injury to mimic neuropathic pain.

Protocol:

  • Anesthetize the rat.

  • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.

  • The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • Assess for the development of mechanical allodynia and thermal hyperalgesia in the days following surgery using the von Frey and hot plate tests, respectively.

Summary and Conclusion

This compound and AC1 inhibitors represent two innovative and mechanistically distinct approaches to non-opioid analgesia. This compound targets the arachidonic acid cascade by preserving endogenous analgesic lipids, while AC1 inhibitors modulate downstream signaling pathways involved in pain perception. Both have demonstrated promising analgesic effects in preclinical models of neuropathic and inflammatory pain. Acetaminophen, with its complex and centrally-acting mechanisms, provides a clinically relevant benchmark.

The data presented in this guide highlight the potential of these novel analgesic strategies. However, the absence of direct comparative studies between sEH and AC1 inhibitors necessitates further research to delineate their relative efficacy and therapeutic potential for specific pain etiologies. The detailed experimental protocols provided herein offer a foundation for such future investigations. As the field of pain research continues to evolve, a deeper understanding of these and other non-opioid mechanisms will be crucial in the development of safer and more effective pain management therapies.

References

Biochemical Validation of (Rac)-EC5026 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a key player in the metabolism of anti-inflammatory and analgesic lipid signaling molecules. This guide provides a comprehensive comparison of this compound with other notable sEH inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sEH inhibition.

Mechanism of Action: The Soluble Epoxide Hydrolase Pathway

The therapeutic effect of this compound and other sEH inhibitors stems from their ability to modulate the arachidonic acid cascade. Specifically, they target the cytochrome P450 (CYP450) branch, which produces epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EpFAs have potent anti-inflammatory, analgesic, and vasodilatory properties. However, their in vivo activity is short-lived as they are rapidly hydrolyzed to their less active diol counterparts by the soluble epoxide hydrolase (sEH) enzyme. By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby amplifying their therapeutic effects.[1][2][3][4][5]

sEH_Signaling_Pathway Polyunsaturated_Fatty_Acids Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase Polyunsaturated_Fatty_Acids->CYP450 Metabolism EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) Anti-inflammatory, Analgesic CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Hydrolysis Diols Diols (Less Active) sEH->Diols Rac_EC5026 This compound Rac_EC5026->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Comparative Performance of sEH Inhibitors

The potency of this compound and its alternatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the sEH enzyme. The following table summarizes the available data for key sEH inhibitors.

CompoundTarget SpeciesIC50 (nM)Ki (nM)Reference(s)
This compound HumanNot explicitly stated0.06
TPPUHuman3.7-
Monkey37-
AR9281Human13.8-
Murine1.7-
GSK2256294AHuman0.027-
Rat0.061-
Murine0.189-
B401 (Memantyl Urea)Human0.4-
Murine0.5-

Experimental Protocols for Target Engagement Validation

The biochemical validation of this compound target engagement relies on a suite of in vitro assays designed to measure its inhibitory activity against the sEH enzyme.

Förster Resonance Energy Transfer (FRET) Displacement Assay

This assay is a high-throughput method used to determine the binding affinity (Ki) of inhibitors to sEH.

  • Principle: The assay utilizes the intrinsic tryptophan fluorescence of the sEH enzyme as a donor fluorophore. A fluorescently labeled ligand (reporter) that binds to the active site of sEH acts as an acceptor. When the reporter is bound, FRET occurs, and the tryptophan fluorescence is quenched. Unlabeled inhibitors compete with the reporter for binding to the sEH active site. As the inhibitor displaces the reporter, the FRET signal decreases, and tryptophan fluorescence is restored.

  • Protocol:

    • Recombinant human sEH is incubated with a fluorescent reporter ligand in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • The baseline fluorescence is measured (excitation at ~280 nm, emission at ~340 nm for tryptophan and at the reporter's emission wavelength).

    • Increasing concentrations of the test compound, such as this compound, are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence is measured again. The increase in tryptophan fluorescence or decrease in reporter fluorescence is proportional to the amount of reporter displaced by the inhibitor.

    • The Ki is calculated from the IC50 value obtained from the dose-response curve.

Radiometric Assay

This classic assay directly measures the enzymatic activity of sEH by tracking the conversion of a radiolabeled substrate to its product.

  • Principle: A radiolabeled epoxide substrate (e.g., [³H]-trans-diphenylpropene oxide) is incubated with the sEH enzyme. The enzyme hydrolyzes the epoxide to a diol. The substrate and product are then separated, and the radioactivity of the product is quantified to determine the enzyme activity.

  • Protocol:

    • Recombinant sEH is pre-incubated with varying concentrations of the inhibitor in a buffer solution.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by the addition of a solvent that precipitates the protein and facilitates the separation of the substrate and product.

    • The product is extracted and its radioactivity is measured using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

LC-MS/MS-Based Target Engagement Assay

This highly sensitive and specific method quantifies the formation of the diol product from a non-radiolabeled substrate.

  • Principle: The sEH enzyme is incubated with a natural or synthetic epoxide substrate in the presence of an inhibitor. The reaction is quenched, and the mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of diol product formed.

  • Protocol:

    • A reaction mixture containing recombinant sEH, a substrate (e.g., an epoxyeicosatrienoic acid), and varying concentrations of the inhibitor is prepared in a suitable buffer.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The reaction is terminated by the addition of a quenching solution (e.g., an organic solvent containing an internal standard).

    • The sample is then processed (e.g., protein precipitation, solid-phase extraction) to isolate the analytes.

    • The extracted sample is injected into an LC-MS/MS system. The diol product and the internal standard are separated by liquid chromatography and detected by mass spectrometry.

    • The amount of product formed is quantified, and the IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - sEH Enzyme - Substrate (Fluorescent, Radiolabeled, or Natural) - Inhibitor (this compound) - Assay Buffer Incubate Incubate Enzyme with Inhibitor (Varying Concentrations) Reagents->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Measure Signal: - Fluorescence (FRET) - Radioactivity (Radiometric) - Mass Spectrometry (LC-MS/MS) Stop_Reaction->Detection Data_Analysis Data Analysis: - Generate Dose-Response Curve - Calculate IC50/Ki Detection->Data_Analysis

Caption: Generalized Experimental Workflow for sEH Inhibition Assays.

Conclusion

The biochemical validation of this compound demonstrates its high potency as an inhibitor of the soluble epoxide hydrolase. Comparative data indicates that this compound is among the most potent sEH inhibitors developed to date, with a Ki in the picomolar range. The target engagement of this compound has been rigorously confirmed through a variety of robust in vitro assays, including FRET displacement, radiometric, and LC-MS/MS-based methods. These findings underscore the potential of this compound as a promising therapeutic candidate for conditions where sEH inhibition is beneficial, such as neuropathic pain and inflammation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Safety Operating Guide

Safe Disposal of (Rac)-EC5026: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH), requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory when handling this compound.

Key Safety Data:

Hazard ClassificationPrecautionary Statements
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
Acute aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Disposal

The proper disposal of this compound follows a strict protocol to ensure chemical waste is handled safely and in accordance with regulations. The following workflow outlines the necessary steps from initial handling to final disposal.

A Handling this compound (In a designated area with PPE) B Generate Waste (Unused compound, contaminated materials) A->B C Segregate Waste (Solid vs. Liquid) B->C D Solid Waste (Contaminated PPE, vials, etc.) C->D Solid E Liquid Waste (Solutions containing this compound) C->E Liquid F Package Solid Waste (Labeled, sealed container) D->F G Package Liquid Waste (Labeled, sealed, non-reactive container) E->G H Store Waste (Secure, designated area) F->H G->H I Arrange for Professional Disposal (Contact certified hazardous waste vendor) H->I J Documentation (Maintain disposal records) I->J A Is the material contaminated with This compound? B Yes A->B Yes C No A->C No D Is it liquid or solid? B->D G Follow standard laboratory disposal procedures C->G E Liquid Waste (Segregate and store for hazardous disposal) D->E Liquid F Solid Waste (Segregate and store for hazardous disposal) D->F Solid

References

Essential Safety and Operational Guide for Handling (Rac)-EC5026

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-EC5026 is a potent soluble epoxide hydrolase (sEH) inhibitor intended for research use only. This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for handling this material.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosolization (e.g., weighing, preparing stock solutions). Hoods or full-facepieces offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities only. Not recommended as primary protection when handling the powder.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.
Laboratory CoatA dedicated, disposable lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound in a typical laboratory setting for an in vitro soluble epoxide hydrolase (sEH) inhibitor screening assay.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Handling Area gather_materials Gather All Materials & Equipment don_ppe Don Appropriate PPE weigh Weigh this compound don_ppe->weigh Enter Handling Area dissolve Dissolve in DMSO to Create Stock dilute Perform Serial Dilutions add_to_assay Add to Assay Plate dilute->add_to_assay incubate Incubate with sEH Enzyme read_plate Read Plate (Fluorometric) decontaminate Decontaminate Surfaces & Equipment read_plate->decontaminate dispose_waste Dispose of Hazardous Waste doff_ppe Doff PPE Correctly

Figure 1. Experimental workflow for handling this compound.
  • Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, ventilated balance enclosure, or glove box, to contain any dust.

  • Gather Materials: Before starting, assemble all necessary equipment and reagents, including the compound, solvent (e.g., DMSO), microplates, pipettes, and waste containers.

  • Don PPE: Put on all required PPE in the correct order in a clean area before entering the designated handling zone.

  • Weighing: Tare a suitable vial within the containment enclosure. Carefully weigh the desired amount of this compound powder. Use gentle scooping motions to minimize dust generation.

  • Dissolution: Add the appropriate volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Cap the vial securely and vortex until the compound is fully dissolved.

  • Serial Dilutions: Based on the experimental protocol, perform serial dilutions of the stock solution with assay buffer to achieve the desired final concentrations for screening[1][2].

The following is a generalized protocol for an in vitro fluorometric sEH inhibitor screening assay.

  • Compound Addition: Add 10 µL of the diluted this compound solutions to the wells of a 96-well microplate[1][2]. Include wells for a solvent control (DMSO and assay buffer) and a positive inhibitor control.

  • Enzyme Addition: Add the sEH enzyme, diluted in assay buffer, to each well (except for the background control wells).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic sEH substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence at regular intervals to determine the reaction kinetics.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Unused powder, contaminated PPE, vials, pipette tips) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Stock solutions, assay plate contents, decontamination rinsate) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container waste_storage Secure Hazardous Waste Accumulation Area solid_container->waste_storage liquid_container->waste_storage waste_hauler Licensed Hazardous Waste Hauler waste_storage->waste_hauler incineration Incineration waste_hauler->incineration

Figure 2. Waste disposal logical relationship.
  • Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, coveralls, pipette tips, and vials, in a designated, clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Liquid Waste: Collect all liquid waste, including leftover stock solutions, contents of the assay plates, and the first rinsate from decontamination procedures, in a compatible, sealed hazardous waste container labeled "Hazardous Waste" and listing the chemical contents.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Decontamination and Spill Management

  • After handling is complete, thoroughly decontaminate all surfaces and equipment using a suitable cleaning agent. A solution of detergent and water is often effective for initial cleaning, followed by a solvent rinse (e.g., 70% ethanol) if compatible with the surface.

  • Collect all cleaning materials (wipes, absorbent pads) as solid hazardous waste.

  • Evacuate and Secure: Immediately alert personnel in the area and restrict access.

  • Assess the Spill: For a small powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. For a liquid spill, absorb it with an inert material like vermiculite or chemical absorbent pads.

  • Clean the Spill: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed hazardous waste container. Clean the spill area, working from the outside in, with a detergent solution followed by a solvent rinse.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.